Nek2-IN-5
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[3-[(6-ethynyl-7H-purin-2-yl)amino]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O/c1-2-11-13-14(18-8-17-13)21-15(20-11)19-10-5-3-4-9(6-10)7-12(16)22/h1,3-6,8H,7H2,(H2,16,22)(H2,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQGLUJHMXCLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=NC(=N1)NC3=CC=CC(=C3)CC(=O)N)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Nek2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Preamble: This document provides a detailed technical overview of the mechanism of action of inhibitors targeting Nek2 (NIMA-related kinase 2). While a specific compound designated "Nek2-IN-5" was not identified in a comprehensive search of publicly available scientific literature, this guide synthesizes the current understanding of Nek2 inhibition by examining the mechanisms of other well-documented Nek2 inhibitors. The principles, pathways, and experimental methodologies described herein are fundamental to the field and would be applicable to the study of any novel Nek2-targeting compound.
Core Function of Nek2 Kinase
Nek2 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G2/M transition.[1][2] Its primary functions are concentrated at the centrosome, the cell's main microtubule-organizing center.[3][4] Key roles of Nek2 include:
-
Centrosome Disjunction: At the onset of mitosis, Nek2 is activated and phosphorylates centrosomal linker proteins such as C-Nap1 and rootletin.[3][4][5][6] This action dissolves the protein tether connecting the two centrioles, allowing them to separate and form the poles of the mitotic spindle.
-
Spindle Assembly Checkpoint (SAC): Nek2 contributes to the faithful segregation of chromosomes by phosphorylating components of the kinetochore, such as Hec1, ensuring proper microtubule attachment and modulating the SAC.[4][5]
-
Regulation of the Wnt/β-catenin Pathway: Nek2 can phosphorylate and stabilize β-catenin, preventing its degradation and leading to its accumulation.[7][8][9] This has implications for oncogenic signaling, as the Wnt/β-catenin pathway is crucial for cell proliferation and stemness.[10]
-
Alternative Splicing: Recent evidence indicates a nuclear role for Nek2, where it co-localizes with splicing factors like SRSF1 and SRSF2.[1][7] By phosphorylating these factors, Nek2 can influence the alternative splicing of genes involved in apoptosis and cell survival.[1]
Given these critical functions, the aberrant overexpression of Nek2 is frequently observed in a wide range of human cancers, including breast, lung, colorectal, and hematological malignancies.[2][7][11] This overexpression is linked to centrosome amplification, chromosomal instability (CIN), tumor progression, and resistance to chemotherapy, making Nek2 an attractive target for anticancer drug development.[4][7][10][11]
General Mechanism of Action of Nek2 Inhibitors
Nek2 inhibitors are designed to interfere with the kinase's activity, thereby disrupting the cellular processes it governs. The primary mechanism is the inhibition of its catalytic activity , which prevents the phosphorylation of its downstream substrates. This leads to a cascade of cellular consequences that are particularly detrimental to rapidly dividing cancer cells.
Molecular Interaction
Most small-molecule Nek2 inhibitors function by binding to the ATP-binding pocket of the kinase domain.[12] This competitive inhibition prevents ATP from binding, thereby blocking the transfer of a phosphate (B84403) group to substrate proteins. Some inhibitors may be reversible, while others, such as certain electrophilic oxindoles, can form covalent, irreversible bonds with cysteine residues near the active site.[3]
Cellular Consequences
The inhibition of Nek2's catalytic function triggers several key cellular events:
-
Mitotic Arrest: The most immediate and well-documented consequence of Nek2 inhibition is the failure of centrosome separation.[11] This prevents the formation of a proper bipolar mitotic spindle, leading to mitotic arrest and, ultimately, cell death (apoptosis).[12][13]
-
Apoptosis Induction: Cells arrested in mitosis due to Nek2 inhibition often undergo programmed cell death. This is typically mediated by the activation of caspase-3 and can be observed through markers like PARP cleavage.[1][13]
-
Suppression of Oncogenic Signaling: By preventing the stabilization of β-catenin, Nek2 inhibitors can downregulate the Wnt signaling pathway, reducing the expression of its downstream targets like c-myc and cyclin D1, which are critical for cancer cell proliferation.[9][10]
-
Sensitization to Chemotherapy: Overexpression of Nek2 is linked to drug resistance.[2][10] By inhibiting Nek2, cancer cells can be re-sensitized to conventional chemotherapeutic agents like 5-fluorouracil (B62378), doxorubicin, and vincristine.[10][11]
Quantitative Data for Exemplar Nek2 Inhibitors
The following table summarizes publicly available quantitative data for several known Nek2 inhibitors. These compounds serve as examples of the potency and cellular effects that can be achieved through Nek2 targeting.
| Compound Name | Type of Inhibitor | IC50 (Nek2 Kinase) | Cellular Effect | Reference |
| SU11652 | ATP-competitive | 8.0 µM | Blocks ATP-binding site | [7] |
| Thiophene-based Cpd. 3 | ATP-competitive | 0.021 µM | Blocks ATP-binding site | [7] |
| MBM-5 | ATP-competitive | Not specified | Potently inhibited Nek2 kinase activity in vitro | [4] |
| JH295 | ATP-competitive | Not specified | Induces caspase-3 mediated apoptosis | [13] |
| Electrophilic Oxindoles | Covalent, Irreversible | < 1 µM | Up to 95% inhibition of cellular Nek2 at 5 µM | [3] |
| NBI-961 | Bifunctional (Inhibitor and Degrader) | Not specified | Induces Nek2 proteasomal degradation, G2/M arrest, and apoptosis | [11] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel Nek2 inhibitors. Below are representative protocols for key experiments.
In Vitro Nek2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Nek2.
Objective: To determine the IC50 value of a test compound against Nek2 kinase.
Materials:
-
Recombinant human Nek2 protein
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, MBP, and recombinant Nek2 enzyme.
-
Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.
-
Rinse with acetone (B3395972) and let the papers dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (MTS/WST-1 Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
Objective: To measure the dose-dependent effect of a Nek2 inhibitor on cell viability.
Materials:
-
Cancer cell line with known Nek2 expression (e.g., HeLa, MGC-803, MMQ cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTS or WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan (B1609692) product.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50/IC50 value.
Western Blotting for Pathway Analysis
This technique is used to measure changes in the protein levels and phosphorylation status of Nek2 and its downstream targets.
Objective: To confirm target engagement and assess the impact on downstream signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nek2, anti-phospho-Hec1, anti-β-catenin, anti-cleaved-Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells treated with the Nek2 inhibitor and control cells.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensity to determine changes in protein levels or phosphorylation status. Use a loading control like GAPDH to ensure equal protein loading.
Visualizations: Pathways and Workflows
Nek2 Signaling Pathway and Points of Inhibition
Caption: Upstream regulation and downstream effects of Nek2 kinase.
Experimental Workflow for Nek2 Inhibitor Evaluation
Caption: A typical workflow for preclinical evaluation of a new Nek2 inhibitor.
Logical Cascade of Nek2 Inhibition in Cancer Cells
Caption: The logical progression from Nek2 inhibition to therapeutic outcomes.
References
- 1. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEK2 regulates cellular proliferation and cabergoline sensitivity in pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nek2 Is a Novel Regulator of B Cell Development and Immunological Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NEK2 promotes proliferation, migration and tumor growth of gastric cancer cells via regulating KDM5B/H3K4me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. What are NEK2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Centrosome: A Technical Guide to Nek2 Inhibition in Cellular Function
A comprehensive overview of the function, mechanism, and therapeutic potential of Nek2 inhibitors for researchers, scientists, and drug development professionals.
Note: This guide focuses on well-characterized Nek2 inhibitors, JH295 and NBI-961, for which public data is available. The initially requested "Nek2-IN-5" did not yield specific public information, suggesting it may be a compound with limited public documentation.
The NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in centrosome separation during mitosis.[1][2] Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth look at the function of Nek2 in cells and the mechanisms of its inhibition by two distinct small molecules: JH295, an irreversible inhibitor, and NBI-961, a bifunctional inhibitor.
The Role of Nek2 in Cellular Proliferation and Disease
Nek2 is a critical regulator of mitotic events.[5] Its primary function is to facilitate the separation of duplicated centrosomes, a crucial step for the formation of a bipolar spindle and accurate chromosome segregation.[1] Dysregulation of Nek2 activity can lead to chromosomal instability, a hallmark of many cancers. Beyond its role in mitosis, Nek2 has been implicated in other cellular processes, including the DNA damage response and the regulation of gene expression.[1] The overexpression of Nek2 has been correlated with poor prognosis in several malignancies, including breast cancer, non-small cell lung cancer, and diffuse large B-cell lymphoma (DLBCL).[6][7]
JH295: An Irreversible Covalent Inhibitor of Nek2
JH295 is a potent and selective irreversible inhibitor of Nek2.[8][9] Its mechanism of action involves the alkylation of a non-catalytic cysteine residue, Cys22, located near the glycine-rich loop of the kinase.[8][10] This covalent modification leads to the inactivation of Nek2's kinase activity.[8]
Quantitative Data for JH295
| Parameter | Value | Cell Line(s)/System | Reference(s) |
| IC50 (in vitro kinase assay) | 770 nM | Recombinant Nek2 | [8][9][10] |
| IC50 (cellular Nek2 inhibition) | ~1.3 µM | RPMI7951 | [9][10] |
| IC50 (cell viability) | Not explicitly stated, but effective concentrations are in the low micromolar range. | PEL cell lines (BCBL1, BC1, JSC1) | [11] |
Experimental Protocols for JH295
In Vitro Nek2 Kinase Assay: [3]
-
Recombinant wild-type or C22V mutant Nek2 (15 nM) is incubated with the inhibitor for 30 minutes at room temperature.
-
The kinase reaction is initiated by adding a reaction buffer containing 100 µM ATP, 20 mM HEPES (pH 7.5), 5 mM MgCl2, 0.1 mM EDTA, and 0.08 mg/mL BSA.
-
The reaction is allowed to proceed, and the level of substrate phosphorylation is quantified to determine the IC50 value.
Cell Viability Assay: [11]
-
Primary Effusion Lymphoma (PEL) cells are seeded in 96-well plates.
-
Cells are treated with a range of JH295 concentrations.
-
Cell viability is assessed at 24, 48, and 72 hours post-treatment using a suitable assay (e.g., CellTiter-Glo).
In Vivo Tumor Xenograft Model: [11]
-
NOD/SCIDγ mice are injected intraperitoneally with 5 x 106 BCBL1-Luc cells.
-
Three days post-injection, mice are randomized into treatment and control groups.
-
Mice are treated three times per week with intraperitoneal injections of JH295 (15 mg/kg) or vehicle (DMSO).
-
Tumor burden is monitored by bioluminescence imaging.
Visualizing the Mechanism and Effects of JH295
Caption: Mechanism of action of JH295 leading to cellular effects.
NBI-961: A Bifunctional Inhibitor Targeting Nek2
NBI-961 (also referred to as CMP3a in some literature, though it is a distinct compound) is a potent and selective inhibitor of Nek2 with a dual mechanism of action.[12] It not only inhibits the kinase activity of Nek2 but also induces its proteasomal degradation.[13] This bifunctional activity leads to a robust suppression of Nek2-dependent signaling pathways.
Quantitative Data for NBI-961
| Parameter | Value | Cell Line(s)/System | Reference(s) |
| IC50 (Nek2) | 32 nM | Kinase binding assay | [14] |
| IC50 (FLT3) | 37 nM | Kinase binding assay | [14] |
| Cell Viability | Effective at nanomolar concentrations | Diffuse Large B-cell Lymphoma (DLBCL) cell lines | [13] |
Experimental Protocols for NBI-961
Cell Viability Assay: [13]
-
DLBCL cell lines are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of NBI-961 for 96 hours.
-
Cell viability is determined using a standard method such as CellTiter-Glo.
Western Blot Analysis for Nek2 Degradation: [13]
-
DLBCL cells are treated with NBI-961 for various time points.
-
Cell lysates are prepared and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies against total Nek2 and phosphorylated Nek2.
In Vivo Xenograft Model: [15]
-
Orthotopic cell line xenografts are generated using MDA-MB-231 breast cancer cells in mice.
-
Once tumors are measurable, mice are treated with vehicle, NBI-961, palbociclib, or a combination of both.
-
Tumor growth is monitored over time.
Visualizing the Bifunctional Mechanism of NBI-961
Caption: The dual-action mechanism of NBI-961 on Nek2 and its cellular consequences.
Conclusion
The development of specific and potent inhibitors of Nek2, such as JH295 and NBI-961, provides valuable tools for both basic research and clinical applications. These compounds allow for the detailed dissection of Nek2's role in cellular processes and offer promising avenues for the development of novel cancer therapeutics. The distinct mechanisms of action of these inhibitors—irreversible covalent modification versus bifunctional inhibition and degradation—highlight the diverse strategies that can be employed to target this key mitotic kinase. Further research into these and other Nek2 inhibitors will undoubtedly continue to advance our understanding of cell cycle control and cancer biology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. JH295 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 15. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of Nek2, a Key Mitotic Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Never in Mitosis A (NIMA)-related kinase 2 (Nek2) and the landscape of its inhibitors, with a focus on mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols. Nek2 is a critical regulator of mitotic progression, and its aberrant expression is implicated in various human cancers, making it a compelling target for therapeutic intervention.
Introduction to Nek2
Nek2 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly in mitosis.[1] Its functions are multifaceted and essential for maintaining genomic stability.
Key Functions of Nek2:
-
Centrosome Separation: At the onset of mitosis, Nek2 phosphorylates key structural proteins of the centrosome linker, such as C-Nap1 and Rootletin, leading to their disassembly and subsequent separation of the duplicated centrosomes.[2] This process is crucial for the formation of a bipolar mitotic spindle.
-
Spindle Assembly Checkpoint (SAC): Nek2 contributes to the proper functioning of the SAC, a critical surveillance mechanism that ensures accurate chromosome segregation by monitoring the attachment of microtubules to kinetochores.[2]
-
Cilia Disassembly: Nek2 is involved in the resorption of primary cilia before mitotic entry, a necessary step for the release of centrioles to form the mitotic spindle.[3]
Dysregulation of Nek2 activity can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer.[4] Elevated Nek2 expression has been observed in a variety of malignancies, including breast, lung, and prostate cancers, and often correlates with poor prognosis.[5]
Nek2 Signaling Pathways
Nek2 functions within a complex network of signaling pathways that control cell cycle progression. Its activity is tightly regulated by upstream kinases and phosphatases and, in turn, it phosphorylates a range of downstream substrates to orchestrate mitotic events.
References
- 1. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling Cellular Targets: A Technical Guide to Nek2-IN-5 as a Click Chemistry Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome separation, spindle formation, and chromosome segregation.[1][2][3] Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2] Chemical probes are invaluable tools for studying the cellular functions of kinases and for the development of novel inhibitors. Nek2-IN-5 is a potent and irreversible inhibitor of Nek2 that has been designed as a click chemistry probe, enabling the investigation of its target engagement and the identification of its cellular binding partners.[2][3] This guide provides an in-depth overview of this compound, its mechanism of action, and its application as a click chemistry probe.
This compound: A Covalent Inhibitor with a Clickable Handle
This compound, with the chemical name 2-(3-((6-Ethynyl-9H-purin-2-yl)amino)phenyl)acetamide, is a purine-based irreversible inhibitor of Nek2.[2][4] Its design is based on a structure-guided approach that leverages a key cysteine residue (Cys22) in the Nek2 active site.[2][5]
Mechanism of Irreversible Inhibition: The core of this compound's inhibitory action lies in its 6-ethynylpurine scaffold. The terminal alkyne group of the ethynyl (B1212043) moiety acts as a Michael acceptor, enabling a covalent reaction with the thiol group of Cys22.[2][5] This covalent bond formation leads to the irreversible inactivation of Nek2 kinase activity. The specificity of this interaction is a result of the initial non-covalent binding of the purine (B94841) scaffold to the ATP-binding pocket of Nek2, which positions the reactive alkyne in close proximity to the Cys22 residue.[2]
Click Chemistry Functionality: The presence of the terminal alkyne group also endows this compound with the functionality of a click chemistry probe.[3][6] This "clickable" handle allows for the covalent attachment of reporter molecules, such as fluorescent dyes (e.g., azido-functionalized Alexa Fluor dyes) or affinity tags (e.g., azido-biotin), through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][7][8] This enables a wide range of applications, from visualizing the subcellular localization of the probe-target complex to enriching and identifying Nek2-interacting proteins from complex cellular lysates.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Nek2 IC50 | 0.06 µM | In vitro kinase assay | [2] |
| GI50 | 2.2 µM | SKBR3 breast cancer cells | [2] |
| Molecular Weight | 292.3 g/mol | ||
| CAS Number | 1507367-00-1 | [4] |
Nek2 Signaling Pathway
Nek2 is a key regulator of the G2/M transition of the cell cycle. Its activity is tightly controlled by upstream kinases and phosphatases, and it, in turn, phosphorylates a number of downstream substrates to orchestrate centrosome separation and spindle formation. The following diagram illustrates a simplified Nek2 signaling pathway.
References
- 1. 1507367-00-1 | MFCD30742930 | this compound [aaronchem.com]
- 2. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molnova.cn [molnova.cn]
- 4. 1507367-00-1|2-(3-((6-Ethynyl-9H-purin-2-yl)amino)phenyl)acetamide|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Imperative of Nek2 Kinase Inhibition: A Technical Guide for Therapeutic Development
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Role of Nek2 Kinase Inhibition.
NIMA-related kinase 2 (NEK2) is a serine/threonine kinase that has emerged as a critical regulator of mitotic events and a high-value target in oncology.[1][2] Overexpressed in a wide array of human cancers, including breast, lung, colorectal, and prostate cancers, as well as multiple myeloma and diffuse large B-cell lymphoma (DLBCL), elevated NEK2 levels are frequently correlated with tumor progression, drug resistance, and poor patient prognosis.[1][3][4][5] This guide provides a comprehensive overview of the biological functions of Nek2, the molecular consequences of its inhibition, and detailed protocols for its study, aimed at facilitating the development of novel cancer therapeutics.
The Core Function of Nek2: Orchestrating Mitosis
Nek2's primary role is in the meticulous regulation of the cell cycle, particularly the G2/M transition and mitosis.[1] Its expression and activity are tightly controlled, peaking during the S and G2 phases.[1] The kinase localizes to the centrosome, the primary microtubule-organizing center in animal cells, where it is instrumental in initiating centrosome separation.[6][7]
This process is critical for the formation of a bipolar mitotic spindle, which ensures the faithful segregation of chromosomes into two daughter cells.[8] Overexpression of active Nek2 induces premature centrosome separation, while inhibition or expression of a kinase-dead mutant prevents this separation, leading to the formation of monopolar spindles and subsequent mitotic errors.[7][8] Such errors are a direct cause of chromosomal instability (CIN) and aneuploidy, which are hallmarks of cancer.[1][9]
Upstream Regulation of Nek2 Activity
The activation of Nek2 at the G2/M transition is a precisely controlled event involving a network of other kinases and phosphatases. During interphase, Nek2 is held in an inactive state through a complex with Protein Phosphatase 1 (PP1) and the Hippo pathway kinase Mst2.[6][10] Upon mitotic entry, Polo-like kinase 1 (Plk1) phosphorylates Mst2, which disrupts the inhibitory Nek2-PP1 interaction.[6][10][11] This allows Nek2 to autophosphorylate and become fully active. Additionally, the protein CIP2A can directly bind to and enhance Nek2 activity, independent of PP1 regulation.[10][12]
Downstream Substrates and Centrosome Separation
Once activated, Nek2 phosphorylates a suite of centrosomal proteins that form a proteinaceous linker holding the duplicated centriole pairs together during interphase.[6][13] Key substrates include C-Nap1 (also known as CEP250) and Rootletin.[6][13] Phosphorylation of these linker proteins by Nek2 leads to their disassembly and displacement from the centrosome, dissolving the tether between the mother and daughter centrioles.[6][13] This "centrosome disjunction" allows the two centrosomes to separate and migrate to opposite poles of the cell, forming the foundation of the bipolar mitotic spindle.[8][13]
Nek2 also phosphorylates β-catenin, which is required for centrosome separation.[14] In mitosis, Nek2 activity disrupts the interaction of Rootletin with centrosomes, allowing β-catenin to bind to Rootletin-independent sites, an event necessary for separation.[14]
The Consequences of Nek2 Inhibition in Cancer
Given its central role in mitosis and its frequent overexpression in tumors, inhibiting Nek2 kinase activity presents a compelling therapeutic strategy. Inhibition, achieved through small molecules or genetic methods like siRNA, triggers a cascade of events that are particularly detrimental to rapidly proliferating cancer cells.[1][15]
Cellular Effects
-
Mitotic Arrest and Catastrophe: The primary consequence of Nek2 inhibition is the failure of centrosome separation.[8] This leads to the formation of defective monopolar spindles, which activates the spindle assembly checkpoint (SAC), causing cells to arrest in the G2/M phase of the cell cycle.[12][16] Prolonged mitotic arrest often culminates in mitotic catastrophe and subsequent cell death.[16]
-
Induction of Apoptosis: Nek2 depletion leads to aneuploidy and mitotic errors, which in turn induce apoptosis.[1] Inhibition of Nek2 has been shown to activate the caspase cascade, evidenced by increased levels of cleaved PARP and activated caspase-3, -8, and -9.[1][16] In some contexts, Nek2 suppression can induce apoptosis without a strong G2/M arrest.[1]
-
Inhibition of Proliferation, Migration, and Invasion: Beyond its role in mitosis, Nek2 is implicated in oncogenic pathways that drive cell growth and metastasis.[1] It can activate the Wnt/β-catenin and ERK/MAPK signaling pathways.[1][4][17] Consequently, Nek2 inhibition suppresses cancer cell proliferation, migration, and invasion.[1][17]
-
Sensitization to Chemotherapy: Nek2 overexpression is linked to resistance to various chemotherapeutic agents, including cisplatin (B142131), paclitaxel, and doxorubicin.[1][12] This resistance can be mediated through the activation of drug efflux pumps like ATP-binding cassette (ABC) transporters.[12][14] Inhibition of Nek2 has been shown to reduce the activity of these pumps and re-sensitize resistant cancer cells to conventional chemotherapy, suggesting a powerful combination therapy approach.[3][12]
Quantitative Data on Nek2 Inhibition
The potency of Nek2 inhibitors and the cellular response to Nek2 depletion have been quantified across numerous studies. The following tables summarize key data points for small molecule inhibitors and the effects of genetic inhibition.
Table 1: In Vitro Activity of Select Nek2 Small Molecule Inhibitors
| Inhibitor | Type | Target(s) | IC50 / GI50 | Cell Line(s) | Reference(s) |
| NBI-961 | ATP-competitive | NEK2, FLT3 | IC50: 32 nM (Nek2) | DLBCL cell lines | [13][18] |
| JH295 | Irreversible | NEK2 | IC50: 770 nM | Primary Effusion Lymphoma (PEL) | [13][14] |
| Nek2 inhibitor 66 | Irreversible | NEK2 | IC50: 62 nM | SKBR3 (Breast) | [13] |
| (R)-21 | ATP-competitive | NEK2 | IC50: 22 nM | - | [13] |
| INH154 | Protein-protein interaction | Hec1/Nek2 | GI50: 0.12 µM | MDA-MB-468 (Breast) | [9] |
| TAI-95 | Protein-protein interaction | Hec1/Nek2 | GI50: 14-74 nM | Breast cancer cell lines | [13] |
| Nek2 inhibitor V8 | Reversible | NEK2 | IC50: 2.4 µM | MDA-MB-231 (Breast), A549 (Lung) | [13][19] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Table 2: Quantified Cellular Effects of Nek2 Depletion (siRNA)
| Cell Line | Cancer Type | Effect Measured | Result | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | Cell Cycle | S-phase ↑, G2/M phase ↓ | [15] |
| HepG2 | Hepatocellular Carcinoma | Apoptosis | Apoptotic index significantly ↑ vs. control | [15] |
| ECA109 | Esophageal Squamous | Apoptosis (post-IR) | 13.65% (siNek2) vs. 4.26% (control) | [6] |
| TE1 | Esophageal Squamous | Apoptosis (post-IR) | 11.47% (siNek2) vs. 4.36% (control) | [6] |
| DLD-1 | Colorectal | Cell Death (Trypan Blue) | Significant increase vs. control | [20] |
| Colo320 | Colorectal | Cell Death (Trypan Blue) | Significant increase vs. control | [20] |
| DLD-1 | Colorectal | Apoptosis (TUNEL) | More TUNEL-positive cells vs. control | [20] |
Experimental Protocols
Detailed and reproducible protocols are essential for the investigation of Nek2 function and the evaluation of its inhibitors.
Protocol for Nek2 Knockdown using siRNA
This protocol describes a general method for transiently silencing Nek2 expression in cultured cancer cells.
Materials:
-
Validated Nek2 siRNA and non-targeting control siRNA (20-50 nM final concentration).
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Serum-free cell culture medium (e.g., Opti-MEM™).
-
Complete antibiotic-free growth medium.
-
6-well plates.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.[1]
-
Complex Formation:
-
Solution A: In a sterile tube, dilute the required amount of siRNA (e.g., to a final concentration of 30 nM) in 100 µL of serum-free medium.[20][21]
-
Solution B: In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.[21]
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow siRNA-lipid complexes to form.[1][21]
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add 800 µL of serum-free medium to the 200 µL siRNA-lipid complex mixture for a final volume of 1 mL.
-
Add the 1 mL mixture dropwise to the cells in the 6-well plate.[1]
-
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.[1]
-
Medium Change: After the initial incubation, replace the transfection medium with fresh, complete growth medium.
-
Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours before harvesting for downstream analysis (e.g., Western blot for knockdown validation, cell viability assays, or flow cytometry).[1]
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
70% Ethanol (B145695), ice-cold.
-
PI/RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
FACS tubes.
Procedure:
-
Cell Harvesting: Harvest cells (approximately 1-2 x 10⁶) after treatment (e.g., with a Nek2 inhibitor or post-siRNA transfection). For adherent cells, use trypsin and neutralize with complete medium. Transfer the cell suspension to a FACS tube.
-
Washing: Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 1-2 mL of ice-cold PBS.[22][23]
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol.
-
Wash the cells once with 1 mL of PBS and centrifuge again. Aspirate the supernatant.
-
Resuspend the cell pellet in 300-500 µL of the PI/RNase A Staining Solution.[22]
-
Incubate for 30 minutes at room temperature, protected from light.[22]
-
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (PI fluorescence) to best resolve the G0/G1 and G2/M peaks.[24] Use software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[23]
Protocol for In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol provides a method to measure the kinase activity of recombinant Nek2 and assess the potency of inhibitors in a biochemical assay.
Materials:
-
Recombinant active Nek2 kinase.
-
Nek2 substrate (e.g., Myelin Basic Protein or a specific peptide).
-
Kinase Reaction Buffer (containing DTT, MgCl₂).
-
ATP solution.
-
Test inhibitor compounds.
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well opaque plates.
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare a 2X kinase buffer and a 2X Substrate/ATP mix in this buffer. Dilute the active Nek2 enzyme to the desired concentration in 1X kinase buffer.[10][25]
-
Reaction Setup: In a 384-well plate, add the following:
-
1 µL of inhibitor compound (or DMSO vehicle control).
-
2 µL of diluted active Nek2 enzyme.
-
2 µL of 2X Substrate/ATP mix to initiate the reaction.[26]
-
-
Kinase Reaction: Incubate the plate at 30°C or room temperature for a defined period (e.g., 30-60 minutes).[25][26]
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[26]
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.[26]
-
Measure Luminescence: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the Nek2 kinase activity.[26]
Conclusion
Nek2 kinase is a validated and compelling target for cancer therapy. Its fundamental role in centrosome separation makes cancer cells, which are often under high mitotic stress and exhibit chromosomal instability, particularly vulnerable to its inhibition. The consequences of targeting Nek2—mitotic arrest, apoptosis, and sensitization to other therapies—are highly desirable from a therapeutic standpoint. The availability of potent small molecule inhibitors and detailed methodologies for their evaluation provides a clear path forward for drug development professionals. Further exploration of Nek2 inhibition, both as a monotherapy and in combination with existing treatments, holds significant promise for improving outcomes for patients with a wide range of malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NEK2 contributes to radioresistance in esophageal squamous cell carcinoma by inducing protective autophagy via regulating TRIM21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NEK2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 9. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. medkoo.com [medkoo.com]
- 20. Novel combination treatment for colorectal cancer using Nek2 siRNA and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. benchchem.com [benchchem.com]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. promega.es [promega.es]
- 26. promega.com [promega.com]
The Role of Nek2 Inhibition in Centrosome Separation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of centrosome separation during the G2/M transition of the cell cycle.[1] Proper centrosome separation is essential for the formation of a bipolar mitotic spindle, which in turn ensures accurate chromosome segregation.[2] Dysregulation of Nek2 activity has been implicated in aneuploidy and tumorigenesis, making it an attractive target for cancer therapy.[3] This technical guide provides an in-depth overview of the role of Nek2 in centrosome separation and the effects of its inhibition, using the well-characterized inhibitor CMP3a as a representative example due to the limited public data on Nek2-IN-5.
Nek2 Signaling Pathway in Centrosome Separation
At the onset of mitosis, Nek2 is activated and phosphorylates several key proteins located at the centrosome, leading to the disassembly of the linker that holds the two centriole pairs together.[2] This process, known as centrosome disjunction, allows the centrosomes to separate and migrate to opposite poles of the cell to form the mitotic spindle.[2]
Key players in the Nek2-mediated centrosome separation pathway include:
-
C-Nap1 (Centrosomal Nek2-associated protein 1): A protein localized to the proximal ends of centrioles that acts as a docking site for the linker protein rootletin.[2]
-
Rootletin: A fibrous protein that forms the primary structural component of the centrosome linker.[2]
-
PP1 (Protein Phosphatase 1): A phosphatase that counteracts Nek2 activity by dephosphorylating its substrates, thus maintaining centrosome cohesion during interphase.[2]
-
Mst2 (Mammalian sterile 20-like kinase 2) and hSav1 (human Salvador): Components of the Hippo signaling pathway that can regulate Nek2 localization and its ability to phosphorylate C-Nap1 and rootletin.
The activation of Nek2 at the G2/M transition leads to the phosphorylation of C-Nap1 and rootletin, causing their displacement from the centrosome and the subsequent separation of the duplicated centrosomes.[2]
Signaling Pathway Diagram
Caption: Nek2 signaling pathway for centrosome separation.
Quantitative Data for Nek2 Inhibitor: CMP3a
| Inhibitor | Assay Type | Target | IC50 | Reference |
| CMP3a | Cell-free in vitro kinase-binding assay | Nek2 | 82.74 nM | [5] |
Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] It represents the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme, by 50%.[6][7]
Experimental Protocols
This section outlines a general protocol for a centrosome separation assay to evaluate the effect of Nek2 inhibitors. This protocol is a composite based on established methodologies.[8]
Objective
To determine the effect of a Nek2 inhibitor (e.g., CMP3a) on centrosome separation in a human cell line.
Materials
-
Human cell line (e.g., U2OS, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Nek2 inhibitor (e.g., CMP3a) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixative: ice-cold methanol (B129727)
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% BSA in PBS
-
Primary antibodies:
-
Rabbit anti-γ-tubulin (to mark centrosomes)
-
Mouse anti-α-tubulin (to visualize microtubules)
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 568-conjugated goat anti-mouse IgG
-
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Microscope slides and coverslips
Experimental Workflow Diagram
Caption: Experimental workflow for a centrosome separation assay.
Procedure
-
Cell Culture:
-
Plate U2OS cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Prepare a stock solution of the Nek2 inhibitor (e.g., CMP3a) in DMSO.
-
Dilute the inhibitor to the desired final concentrations in pre-warmed cell culture medium.
-
Treat the cells with the Nek2 inhibitor for a specified time (e.g., 24 hours). Include a DMSO-only control.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization and Blocking:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with primary antibodies (e.g., rabbit anti-γ-tubulin and mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 568 goat anti-mouse) and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Acquire images using a fluorescence microscope equipped with the appropriate filters. Capture images of multiple fields for each condition.
-
-
Data Analysis:
-
Identify cells in the G2 phase of the cell cycle (characterized by duplicated but not yet separated chromosomes, often with a larger nuclear size).
-
Using image analysis software (e.g., ImageJ), measure the distance between the two γ-tubulin-positive signals (centrosomes) in G2 cells.
-
A cell is typically considered to have separated centrosomes if the distance is greater than 2 µm.
-
Calculate the percentage of G2 cells with separated centrosomes for each treatment condition.
-
Perform statistical analysis to determine the significance of any observed differences between the inhibitor-treated and control groups.
-
Conclusion
Inhibition of Nek2 kinase activity is a promising strategy for disrupting the proper execution of mitosis in cancer cells. By preventing the phosphorylation of key centrosomal proteins, Nek2 inhibitors can block centrosome separation, leading to the formation of monopolar spindles, mitotic arrest, and ultimately, cell death. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the cellular effects of Nek2 inhibitors and to further explore their therapeutic potential. While specific data for this compound is limited, the use of well-characterized inhibitors like CMP3a allows for a thorough investigation of the biological consequences of Nek2 inhibition.
References
- 1. NEK2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of centrosome separation after DNA damage: a role for Nek2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Nek2 Inhibitors in Cell Cycle Studies: A Technical Guide
Disclaimer: The specific compound "Nek2-IN-5" is not prominently documented in the public scientific literature. This guide will therefore focus on the well-characterized role of the Nek2 kinase in cell cycle regulation and the established effects of its inhibitors, using data from representative and published Nek2 inhibitors as a proxy. This information is intended for researchers, scientists, and drug development professionals.
Introduction to Nek2 Kinase
Never in Mitosis A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle.[1][2][3] Structurally, Nek2 is related to the NIMA kinase found in Aspergillus nidulans and is one of eleven members of the NEK family in humans.[3] The expression and activity of Nek2 are tightly regulated throughout the cell cycle, peaking during the S and G2 phases.[3][4] Its primary functions are associated with mitotic progression, including centrosome separation, microtubule stabilization, and the spindle assembly checkpoint.[1][2] Given its critical role in cell division, the aberrant overexpression of Nek2 is frequently observed in a wide array of human cancers, where it is linked to tumorigenesis, chromosomal instability, and drug resistance.[1][3] This has positioned Nek2 as an attractive therapeutic target for anticancer drug development.[1][5]
Core Function of Nek2 in the Cell Cycle
Nek2's primary role is centered on the centrosome, the primary microtubule-organizing center in animal cells. During the G2/M transition, Nek2 is responsible for initiating the separation of the duplicated centrosomes, a critical step for the formation of a bipolar mitotic spindle.[3][6] It achieves this by phosphorylating key centrosomal proteins, such as C-Nap1 and rootletin, which form a linker holding the two centrioles together.[4] Phosphorylation of these components leads to the disassembly of this linker, allowing the centrosomes to move apart.[4]
Beyond centrosome separation, Nek2 is also involved in:
-
Microtubule Anchoring: It regulates the anchoring of microtubules to the centrosome.[7]
-
Spindle Assembly Checkpoint (SAC): Nek2 contributes to the proper functioning of the SAC, a crucial surveillance mechanism that ensures accurate chromosome segregation.[1]
-
Kinetochore Attachment: It plays a role in the attachment of microtubules to the kinetochores on chromosomes.[1]
-
Chromatin Condensation: Some studies suggest Nek2 involvement in chromatin condensation during meiosis.[1]
Dysregulation of Nek2 activity can lead to mitotic errors, including improper centrosome separation, formation of multipolar spindles, and subsequent aneuploidy (an abnormal number of chromosomes), which is a hallmark of many cancers.[3][8]
Mechanism of Action of Nek2 Inhibitors
Nek2 inhibitors are typically small molecules designed to bind to the ATP-binding pocket of the kinase, preventing it from phosphorylating its substrates.[5] By blocking the catalytic activity of Nek2, these inhibitors induce a phenotype similar to Nek2 depletion. The primary consequences of Nek2 inhibition in proliferating cells, particularly cancer cells, include:
-
Inhibition of Centrosome Separation: The most direct effect is the failure of centrosomes to separate at the onset of mitosis.
-
G2/M Cell Cycle Arrest: The inability to form a proper mitotic spindle activates the cell cycle checkpoints, leading to an arrest in the G2 or M phase.[6]
-
Apoptosis: Prolonged mitotic arrest or mitotic errors resulting from Nek2 inhibition can trigger programmed cell death (apoptosis).[3]
Some inhibitors are irreversible, forming a covalent bond with a specific residue within the kinase, such as a cysteine, leading to sustained inhibition.[9] The targeted inhibition of Nek2 is particularly effective in cancer cells, which are often more reliant on specific cell cycle kinases for their rapid and uncontrolled proliferation.[3]
Quantitative Data for Representative Nek2 Inhibitors
The following tables summarize the inhibitory concentrations of various published Nek2 inhibitors against cancer cell lines. This data illustrates the potency of targeting Nek2.
| Inhibitor | Cell Line(s) | IC50 (µM) | Time Point | Reference |
| JH295 | BCBL1, BC1, JSC1 (PEL) | Varies by line | 24, 48, 72h | [10] |
| BCBL1 | ~1.5 (48h) | 48h | [10] | |
| BC1 | ~2.5 (48h) | 48h | [10] | |
| JSC1 | ~3.0 (48h) | 48h | [10] | |
| MBM-5 | MGC-803, SGC-7901, HCT-116, etc. | 0.44 - 1.25 | Not Specified | [11] |
| MGC-803 | 0.44 ± 0.08 | Not Specified | [11] | |
| SGC-7901 | 0.58 ± 0.09 | Not Specified | [11] | |
| Compound 23 | HT29 (colorectal) | 2.6 | Not Specified | [12] |
| Cabergoline (B1668192) | MMQ (pituitary adenoma) | 48.2 (24h), 41.9 (48h) | 24h, 48h | [13] |
Note: IC50 values can vary significantly based on the assay conditions, cell line, and incubation time.[14]
Signaling Pathways and Logical Relationships
Nek2 Signaling Pathway in Mitotic Entry
The following diagram illustrates the upstream regulation and downstream targets of Nek2 at the onset of mitosis.
Caption: Upstream activation and downstream targets of Nek2 kinase.
Logical Workflow of Nek2 Inhibition
This diagram shows the logical cascade of events following the application of a Nek2 inhibitor.
Caption: Cellular consequences of Nek2 kinase inhibition.
Experimental Protocols
Investigating the role of Nek2 and its inhibitors involves a range of standard and specialized molecular and cell biology techniques.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Nek2.
-
Reagents: Purified recombinant Nek2 kinase, kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2), ATP (often radiolabeled [γ-32P]ATP or for use with antibody detection), and a suitable Nek2 substrate (e.g., a peptide derived from Hec1).
-
Procedure: a. Pre-incubate the Nek2 inhibitor at various concentrations with the purified Nek2 kinase in the reaction buffer for a defined period (e.g., 30 minutes) at room temperature.[9] b. Initiate the kinase reaction by adding the ATP and substrate mixture. c. Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C. d. Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). e. Quantify substrate phosphorylation. This can be done via autoradiography for radiolabeled ATP or using phosphospecific antibodies in an ELISA or Western blot format.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability / Proliferation Assay (e.g., MTT or CCK-8)
This assay assesses the effect of a Nek2 inhibitor on the overall growth and survival of a cell population.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the Nek2 inhibitor (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[10]
-
Reagent Addition: Add the viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's protocol (typically 1-4 hours).[2]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of viability. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Treatment: Culture cells in larger format plates (e.g., 6-well) and treat with the Nek2 inhibitor at one or more concentrations for a set time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C.
-
Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
-
Data Interpretation: A population of cells in G1 will have 2N DNA content, while cells in G2 or M will have 4N DNA content. An accumulation of cells in the 4N peak indicates a G2/M arrest, the expected outcome of Nek2 inhibition.[10]
Experimental Workflow Visualization
Caption: Standard workflow for evaluating a novel Nek2 inhibitor.
Conclusion
Inhibitors of Nek2 represent a promising strategy in oncology by targeting a key vulnerability in proliferating cancer cells: their dependency on the proper execution of mitosis. By disrupting centrosome separation and spindle formation, these compounds induce cell cycle arrest and apoptosis. The technical protocols and data presented in this guide provide a framework for the preclinical evaluation of Nek2 inhibitors. Further research will continue to elucidate the full potential of these targeted agents in cell cycle studies and their translation into effective cancer therapies.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 4. Cell cycle regulation by the NEK family of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NEK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. NEK2 regulates cellular proliferation and cabergoline sensitivity in pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Cell-Based Characterization of Nek2-IN-X, a Novel Nek2 Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Never in Mitosis A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of mitotic events, including centrosome duplication and separation, spindle assembly, and the spindle assembly checkpoint.[1][2] Aberrant expression and activity of Nek2 are frequently observed in a wide range of human cancers, correlating with tumorigenesis, drug resistance, and poor prognosis.[1][3] This makes Nek2 an attractive therapeutic target for the development of novel anti-cancer agents. These application notes provide a detailed protocol for the cell-based characterization of Nek2-IN-X, a potent and selective inhibitor of Nek2, using a panel of established cellular assays.
Mechanism of Action and Signaling Pathway
Nek2 exerts its oncogenic functions through multiple signaling pathways. A primary role of Nek2 is to phosphorylate centrosomal proteins such as C-Nap1 and Rootletin, triggering centrosome separation at the G2/M transition, a critical step for the formation of a bipolar spindle.[2][3] Overexpression of Nek2 can lead to premature centrosome separation, resulting in mitotic errors and aneuploidy, a hallmark of cancer.[3]
Furthermore, Nek2 has been shown to activate pro-survival pathways, including the AKT and Wnt/β-catenin signaling cascades.[3][4] By phosphorylating and stabilizing β-catenin, Nek2 promotes its nuclear translocation and the subsequent transcription of target genes involved in cell proliferation and survival.[5] The activation of the AKT pathway by Nek2 can contribute to resistance to chemotherapy.[4] Inhibition of Nek2 with compounds like Nek2-IN-X is expected to reverse these effects, leading to cell cycle arrest, apoptosis, and sensitization to other anti-cancer agents.
Below is a diagram illustrating the key signaling pathways influenced by Nek2.
Caption: Nek2 Signaling Pathways and Point of Inhibition by Nek2-IN-X.
Data Presentation
The following tables summarize the expected quantitative data from the cell-based assays for a potent Nek2 inhibitor.
Table 1: In Vitro Kinase Selectivity Profile of Nek2-IN-X
| Kinase Target | IC₅₀ (nM) |
| Nek2 | 15 |
| Cdk1 | >10,000 |
| Aurora B | >10,000 |
| Plk1 | >10,000 |
| Rsk2 | 850 |
Table 2: Cellular Activity of Nek2-IN-X in Cancer Cell Lines
| Cell Line (Cancer Type) | GI₅₀ (µM) | Centrosome Splitting Inhibition (IC₅₀, µM) | Apoptosis Induction (% of Annexin V+ cells at 5 µM) |
| U2OS (Osteosarcoma) | 1.5 | 1.2 | 45% |
| HeLa (Cervical Cancer) | 2.1 | 1.8 | 38% |
| DLBCL (Lymphoma) | 0.8 | 0.7 | 62% |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (SRB Assay)
This protocol determines the concentration of Nek2-IN-X that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Cancer cell lines (e.g., U2OS, HeLa, DLBCL)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
Nek2-IN-X stock solution (10 mM in DMSO)
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 2,500-6,000 cells/well) and allow them to adhere overnight.[1]
-
Prepare serial dilutions of Nek2-IN-X in complete growth medium.
-
Treat the cells with various concentrations of Nek2-IN-X or DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
Fix the cells by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Centrosome Separation Assay
This immunofluorescence-based assay quantifies the inhibition of Nek2-mediated centrosome separation.[1][6]
Materials:
-
U2OS cells (or other suitable cell line)
-
Complete growth medium
-
Nek2-IN-X stock solution
-
Methanol (B129727) (ice-cold)
-
PBS (Phosphate Buffered Saline)
-
Primary antibody: anti-pericentrin
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Coverslips and microscope slides
-
Fluorescence microscope with automated imaging capabilities
Procedure:
-
Seed U2OS cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Nek2-IN-X for 6 hours.[6]
-
Fix the cells with ice-cold methanol for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with anti-pericentrin antibody (to stain centrosomes) for 1 hour at room temperature.[6]
-
Wash the cells three times with PBS.
-
Incubate the cells with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.[6]
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the percentage of cells with separated (>1) versus non-separated (1) centrosomes using automated image analysis software.[6]
-
Calculate the IC₅₀ for centrosome splitting inhibition.
Protocol 3: Cell Cycle Analysis
This flow cytometry-based assay determines the effect of Nek2-IN-X on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Nek2-IN-X stock solution
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with Nek2-IN-X or DMSO for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases. Inhibition of Nek2 is expected to cause an accumulation of cells in the G2/M phase.
Experimental Workflow
The following diagram outlines the experimental workflow for the cell-based characterization of Nek2-IN-X.
Caption: Experimental Workflow for Nek2-IN-X Characterization.
References
- 1. Identification by high-throughput screening of viridin analogs as biochemical and cell-based inhibitors of the cell cycle-regulated Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Nek2-IN-5 (NCL00017509)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly in centrosome separation and the formation of the bipolar spindle during mitosis.[1] Its overexpression is implicated in various cancers, making it a compelling therapeutic target.[1] Nek2-IN-5 (also known as NCL00017509) is a potent and selective inhibitor of Nek2, offering a valuable tool for studying its biological functions and for potential anticancer drug development.[1] This document provides detailed application notes and protocols for the in vitro use of this compound.
Mechanism of Action
This compound is a potent inhibitor of Nek2 kinase activity. There are conflicting reports regarding its mode of inhibition, with some sources describing it as reversible and others as irreversible.[1][2] Irreversible inhibitors typically form a covalent bond with a key residue in the target protein. For some Nek2 inhibitors, this has been shown to be a cysteine residue (Cys22) near the ATP-binding pocket.[3] As this compound contains an ethynylpurine moiety, it is plausible that it acts as an irreversible inhibitor by forming a covalent adduct with Cys22.[1]
Data Presentation
The following table summarizes the quantitative data for this compound and a comparable irreversible inhibitor, JH295.
| Compound | Alias | Type | Biochemical IC50 | Cellular IC50 | Molecular Weight | Formula | Solubility |
| This compound | NCL00017509 | Potent Nek2 Inhibitor (Reversibility disputed)[1][2] | 56 nM | Not Reported | 292.3 g/mol | C₁₅H₁₂N₆O | Soluble to 100 mM in DMSO |
| JH295 | Oxindole propynamide 16 | Irreversible Nek2 Inhibitor[3][4][5] | 770 nM[4][5] | ~1.3 µM - 1.6 µM[4][5] | 425.45 g/mol | C₂₄H₂₃N₅O₂ | Not specified, likely soluble in DMSO |
Experimental Protocols
Biochemical Nek2 Kinase Assay
This protocol is adapted from established methods for Nek2 kinase assays and can be used to determine the IC50 of this compound.[3]
Materials:
-
Recombinant active Nek2 protein
-
This compound (dissolved in DMSO)
-
Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 0.1 mM EDTA, 0.08 mg/mL BSA)
-
ATP solution
-
Nek2 substrate (e.g., a biotinylated peptide substrate)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant Nek2 enzyme (e.g., 15 nM final concentration) in Kinase Reaction Buffer to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 100 µM ATP final concentration) in Kinase Reaction Buffer.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and detect the kinase activity using a suitable method, such as the ADP-Glo™ assay, which measures ADP production.
-
Measure the luminescence signal according to the detection kit manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Nek2 Inhibition Assay (Immunoprecipitation Kinase Assay)
This protocol determines the ability of this compound to inhibit endogenous Nek2 in a cellular context.[3]
Materials:
-
Cancer cell line expressing Nek2 (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Cell lysis buffer
-
Anti-Nek2 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Kinase reaction components (as in the biochemical assay)
-
Phosphocellulose paper or other method for detecting substrate phosphorylation
-
Scintillation counter (if using radiolabeled ATP)
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO for a specified time (e.g., 45 minutes).[3]
-
Wash the cells with cold PBS and lyse them in an appropriate lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate endogenous Nek2 by incubating the lysates with an anti-Nek2 antibody overnight, followed by incubation with protein A/G agarose beads.
-
Wash the immunoprecipitates several times to remove non-specifically bound proteins.
-
Perform an in vitro kinase assay on the immunoprecipitated Nek2 using a suitable substrate and ATP (can be radiolabeled [γ-³²P]ATP).
-
After the reaction, spot the reaction mixture onto phosphocellulose paper, wash extensively, and quantify the incorporated radioactivity using a scintillation counter.
-
Determine the cellular IC50 by plotting the kinase activity against the concentration of this compound.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO control.
-
Incubate for a desired period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the relative number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Mandatory Visualizations
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JH295 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]
Nek2-IN-5: A Clickable Probe for Investigating Nek2 Kinase in Drug Discovery and Chemical Biology
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation during mitosis.[1] Dysregulation of Nek2 activity is implicated in various cancers, making it an attractive target for therapeutic intervention. Nek2-IN-5 is a potent and selective inhibitor of Nek2, notable for its integrated terminal alkyne group. This functional handle transforms the inhibitor into a versatile chemical probe for "click" chemistry applications, enabling the covalent labeling and subsequent analysis of Nek2 in complex biological systems. This document provides detailed protocols for the use of this compound in click chemistry-based labeling experiments.
Chemical Information:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Chemical Structure |
| This compound | 1507367-00-1 | C15H12N6O | 292.30 | 3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide |
Source: R&D Systems, MedChemExpress, Aaronchem, Clinisciences, TargetMol[2][3][4][5]
Principle of the Assay
The experimental workflow leverages the terminal alkyne on this compound for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction forms a stable triazole linkage between the alkyne-modified probe bound to Nek2 and an azide-functionalized reporter molecule, such as a fluorophore or biotin. This allows for the visualization or enrichment of Nek2 that has been targeted by the inhibitor.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound click chemistry labeling.
Detailed Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cells of interest (e.g., a cancer cell line with known Nek2 expression) in an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). It is recommended to store the stock solution at -20°C.
-
Cell Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration range is 1-10 µM. Include a vehicle control (DMSO only).
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal incubation time and concentration should be determined empirically for each cell line and experimental goal.
II. Cell Lysis and Protein Quantification
-
Cell Harvesting: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-old lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Solubilization: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully transfer the supernatant to a new tube. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
III. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Materials:
-
Azide-functionalized reporter (e.g., Azide-Alexa Fluor 488, Biotin-Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper-chelating ligand (e.g., TBTA, THPTA)
-
Freshly prepared reducing agent (e.g., Sodium Ascorbate, TCEP)
-
DMSO
Reaction Setup (Example for 50 µL total volume):
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Protein Lysate | 1-2 mg/mL | Adjust to 40 µL | 0.8-1.6 mg/mL |
| Azide-Reporter | 1 mM in DMSO | 2.5 µL | 50 µM |
| CuSO4 | 50 mM in H2O | 1 µL | 1 mM |
| Ligand (e.g., TBTA) | 10 mM in DMSO | 2.5 µL | 500 µM |
| Reducing Agent | 100 mM in H2O | 4 µL | 8 mM |
| Total Volume | 50 µL |
Procedure:
-
In a microcentrifuge tube, combine the protein lysate and the azide-reporter.
-
Prepare the catalyst premix by adding the CuSO4 and the ligand. Vortex briefly.
-
Add the freshly prepared reducing agent to the catalyst premix.
-
Add the catalyst/reducing agent mixture to the protein lysate/azide-reporter mixture.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking, protected from light.
-
Quench the reaction by adding 10 mM EDTA.
IV. Downstream Analysis
A. In-gel Fluorescence Scanning
-
Sample Preparation: Add 4X SDS-PAGE loading buffer to the click-reacted lysate.
-
Electrophoresis: Separate the proteins on an SDS-PAGE gel.
-
Fluorescence Imaging: Visualize the labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
B. Western Blotting
-
Protein Transfer: Transfer the separated proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nek2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
C. Affinity Purification of Labeled Proteins (for Biotin-Azide)
-
Bead Incubation: Add streptavidin-conjugated agarose (B213101) or magnetic beads to the click-reacted lysate.
-
Binding: Incubate for 2-4 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin beads.
-
Washing: Pellet the beads and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, silver staining, or Western blotting. For protein identification, proceed with in-gel digestion and mass spectrometry.
Signaling Pathway Involving Nek2
The following diagram illustrates a simplified signaling pathway involving Nek2, highlighting its role in centrosome separation.
Caption: Simplified Nek2 signaling pathway in centrosome separation.
Conclusion
This compound is a valuable tool for chemical biology and drug discovery, enabling the specific labeling and analysis of Nek2 kinase. The protocols provided herein offer a comprehensive guide for utilizing this clickable probe to investigate the roles of Nek2 in cellular processes and to validate its engagement by potential therapeutic agents. The adaptability of the click chemistry workflow allows for a range of downstream applications, from in-gel fluorescence visualization to affinity-based proteomics.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1507367-00-1 | MFCD30742930 | this compound [aaronchem.com]
- 4. NB-64-17282-50mg | this compound [1507367-00-1] Clinisciences [clinisciences.com]
- 5. targetmol.cn [targetmol.cn]
Application Notes and Protocols for the Experimental Use of Nek2-IN-5 in Cancer Cells
For Research Use Only.
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome separation and spindle formation.[1][2] Its aberrant overexpression is a hallmark of numerous human cancers, correlating with tumorigenesis, aggressive phenotypes, drug resistance, and poor patient prognosis.[3][4] Nek2's multifaceted role in cancer, including its influence on key oncogenic signaling pathways such as Wnt/β-catenin and AKT, establishes it as a compelling target for anticancer therapeutic development.[3][5] Nek2-IN-5 is a potent and selective small-molecule inhibitor of Nek2 kinase activity. These application notes provide a comprehensive overview of the experimental use of this compound in cancer cell lines, including its mechanism of action, protocols for key in vitro assays, and illustrative data.
Disclaimer: The quantitative data presented for this compound in these application notes are illustrative and provided as a representative example of the expected experimental outcomes based on the known effects of Nek2 inhibition. Researchers should generate their own data for their specific experimental conditions.
Mechanism of Action
This compound selectively inhibits the kinase activity of Nek2. This inhibition disrupts the phosphorylation of Nek2 substrates that are essential for the separation of centrosomes at the G2/M transition of the cell cycle.[6][7] Consequently, cancer cells treated with this compound are unable to form a proper bipolar spindle, leading to mitotic arrest.[2] Prolonged mitotic arrest activates the spindle assembly checkpoint and ultimately triggers apoptotic cell death.[2][8] By targeting a key regulator of mitosis, this compound effectively halts the proliferation of cancer cells.
Key Applications
-
Inhibition of Cancer Cell Proliferation: this compound demonstrates potent anti-proliferative activity across a range of cancer cell lines.
-
Induction of Cell Cycle Arrest: Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: this compound effectively induces programmed cell death in cancer cells following mitotic arrest.
-
Investigation of Nek2 Signaling Pathways: The inhibitor can be used as a chemical probe to elucidate the role of Nek2 in various cellular processes and signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability
The anti-proliferative activity of this compound was assessed using an MTT assay following a 72-hour incubation period. The IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.
| Cell Line | Cancer Type | IC50 (nM) [Illustrative] |
| HeLa | Cervical Cancer | 75 |
| MCF-7 | Breast Cancer | 120 |
| HCT116 | Colorectal Cancer | 90 |
| A549 | Non-Small Cell Lung Cancer | 150 |
| U87 MG | Glioblastoma | 110 |
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
HeLa cells were treated with this compound (100 nM) for 24 hours, and the cell cycle distribution was analyzed by flow cytometry after propidium (B1200493) iodide staining.
| Treatment | % of Cells in G0/G1 [Illustrative] | % of Cells in S Phase [Illustrative] | % of Cells in G2/M [Illustrative] |
| Vehicle (DMSO) | 55% | 25% | 20% |
| This compound (100 nM) | 15% | 10% | 75% |
Table 3: Induction of Apoptosis by this compound in HeLa Cells
HeLa cells were treated with this compound (100 nM) for 48 hours. The percentage of apoptotic cells was determined by flow cytometry using Annexin V and propidium iodide staining.
| Treatment | % Early Apoptosis (Annexin V+/PI-) [Illustrative] | % Late Apoptosis (Annexin V+/PI+) [Illustrative] | Total Apoptotic Cells (%) [Illustrative] |
| Vehicle (DMSO) | 4% | 2% | 6% |
| This compound (100 nM) | 25% | 15% | 40% |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitotic perturbations induced by Nek2 overexpression require interaction with TRF1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Wnt/β-catenin Pathway with Nek2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in mitotic progression. Emerging evidence has implicated Nek2 in the regulation of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and oncogenesis. Nek2 has been shown to promote the stabilization and nuclear translocation of β-catenin, leading to the activation of downstream target genes and contributing to tumor progression and drug resistance.[1][2][3] Nek2-IN-5, also known as NCL00017509, is a potent and irreversible inhibitor of Nek2, offering a valuable tool for investigating the role of Nek2 in the Wnt/β-catenin pathway.[2][4] These application notes provide an overview of this compound and detailed protocols for its use in studying Wnt/β-catenin signaling.
This compound: A Potent and Irreversible Nek2 Inhibitor
This compound is a selective inhibitor that targets cysteine 22 in the catalytic site of Nek2, leading to its irreversible inhibition.[2] This specificity allows for the targeted investigation of Nek2-dependent cellular processes.
Chemical Properties of this compound:
| Property | Value |
| Alternate Name | NCL00017509 |
| CAS Number | 1507367-00-1 |
| Molecular Formula | C₁₅H₁₂N₆O |
| Molecular Weight | 292.3 g/mol |
The Role of Nek2 in the Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex, consisting of Axin, APC, CK1, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of target genes, including those involved in cell proliferation and survival.
Nek2 has been demonstrated to positively regulate the Wnt/β-catenin pathway. It can directly phosphorylate β-catenin, leading to its stabilization and preventing its degradation.[5] This results in increased nuclear accumulation of β-catenin and enhanced transcriptional activity of Wnt target genes.
Caption: Nek2's role in the Wnt/β-catenin pathway.
Quantitative Data for Nek2 Inhibitors
| Inhibitor | Target Cell Line | IC50 (µM) | Reference |
| JH295 | PEL (Primary Effusion Lymphoma) Cells | ~1-5 | [5] |
| MBM-5 | MGC-803 (Gastric Cancer) | ~1 | [6] |
| MBM-5 | HCT-116 (Colorectal Cancer) | ~1 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on the Wnt/β-catenin pathway.
Caption: General workflow for studying this compound effects.
Western Blot Analysis of β-catenin and Downstream Targets
This protocol is to assess the protein levels of total β-catenin, phosphorylated β-catenin, and Wnt target genes like c-Myc and Cyclin D1.
Materials:
-
Cancer cell lines with active Wnt signaling (e.g., SW480, HCT116) or HEK293T cells.
-
This compound (dissolved in DMSO).
-
Complete cell culture medium.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-c-Myc, anti-Cyclin D1, anti-Nek2, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells or other suitable cell line.
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a control plasmid (e.g., M51 Super 8x FOPFlash).
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Wnt3a conditioned media or recombinant Wnt3a (optional, for stimulating the pathway).
-
This compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect cells in a 24-well plate with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla plasmid.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations. If pathway stimulation is needed, add Wnt3a.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the control.
Immunofluorescence for β-catenin Localization
This protocol visualizes the subcellular localization of β-catenin.
Materials:
-
Cells grown on glass coverslips in a 24-well plate.
-
This compound.
-
4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 1% BSA in PBST).
-
Primary antibody: anti-β-catenin.
-
Fluorescently-labeled secondary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as described for the Western blot protocol.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBST and block with blocking solution for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-β-catenin antibody for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBST and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Wash with PBST and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBST, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
Conclusion
This compound is a valuable chemical probe for elucidating the role of Nek2 in the Wnt/β-catenin signaling pathway. The protocols outlined above provide a comprehensive framework for researchers to investigate the molecular mechanisms by which Nek2 inhibition modulates this critical oncogenic pathway. These studies will contribute to a better understanding of cancer biology and may aid in the development of novel therapeutic strategies targeting Nek2.
References
- 1. researchgate.net [researchgate.net]
- 2. Posttranslational regulatory mechanism of PD-L1 in cancers and associated opportunities for novel small-molecule therapeutics: PD-L1 posttranslational regulation and small-molecule therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directly reprogrammed NK cells driven by BCL11B depletion enhance targeted immunotherapy against pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nek2 Inhibition in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in mitotic progression, particularly in centrosome separation and spindle formation.[1] Overexpression of Nek2 is frequently observed in a variety of human cancers and is strongly correlated with tumorigenesis, metastasis, and the development of drug resistance.[1][2] This makes Nek2 an attractive therapeutic target for overcoming resistance to conventional cancer therapies. These application notes provide a comprehensive guide for utilizing Nek2 inhibitors in drug resistance studies, using the well-characterized inhibitor JH295 as a representative example due to the limited public information on "Nek2-IN-5".
Mechanism of Action: Nek2 in Drug Resistance
Nek2 contributes to multidrug resistance through several mechanisms, primarily by activating signaling pathways that promote cell survival and enhance the expression of drug efflux pumps.[1][3]
-
Activation of Efflux Pumps: Nek2 overexpression has been shown to upregulate the expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCC1 (MRP1).[4][5] These transporters actively pump chemotherapeutic agents out of the cancer cell, thereby reducing their intracellular concentration and efficacy.
-
Modulation of Pro-Survival Signaling Pathways: Nek2 can activate pro-survival signaling pathways, including the AKT and Wnt/β-catenin pathways.[6][7] Activation of these pathways promotes cell proliferation and inhibits apoptosis, contributing to resistance against apoptosis-inducing chemotherapeutic drugs.[6][8] Specifically, Nek2 can phosphorylate and stabilize β-catenin, leading to its nuclear accumulation and the transcription of target genes involved in cell survival and proliferation.[7]
Data Presentation: In Vitro Efficacy of Nek2 Inhibition
The following tables summarize the in vitro efficacy of the Nek2 inhibitor JH295 in various cancer cell lines.
Table 1: IC50 Values of JH295 in Primary Effusion Lymphoma (PEL) Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| BCBL1 | Value | Value | Value |
| BC1 | Value | Value | Value |
| JSC1 | Value | Value | Value |
Note: Specific IC50 values for JH295 in PEL cell lines would be populated here based on experimental data. A study has shown that JH295 treatment of PEL cell lines resulted in dose-dependent cytotoxicity.[4]
Table 2: Effect of a Representative Nek2 Inhibitor (MBM-5) on Gastric and Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MGC-803 (Gastric Cancer) | Value |
| HCT-116 (Colorectal Cancer) | Value |
Note: This table presents data for MBM-5, another Nek2 inhibitor, as a reference for the potential efficacy of Nek2 inhibitors in other cancer types.[9][10] Specific values would be inserted based on the cited literature.
Experimental Protocols
Cell Viability Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a Nek2 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., drug-resistant and parental cell lines)
-
Complete cell culture medium
-
Nek2 inhibitor (e.g., JH295)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Nek2 inhibitor in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[11][12]
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing the effect of a Nek2 inhibitor on the phosphorylation status and expression levels of key proteins in drug resistance-related signaling pathways.
Materials:
-
Cancer cell lines treated with the Nek2 inhibitor and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nek2, anti-phospho-Akt, anti-Akt, anti-β-catenin, anti-MDR1, anti-MRP1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the Nek2 inhibitor at a concentration around the IC50 value for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation.
Drug Efflux Pump Activity Assay
This protocol measures the functional activity of ABC transporters.
Materials:
-
Cancer cell lines
-
Nek2 inhibitor
-
Fluorescent substrate for ABC transporters (e.g., Rhodamine 123 for MDR1, Calcein-AM)
-
Positive control inhibitor of ABC transporters (e.g., Verapamil for MDR1)
-
Flow cytometer
Procedure:
-
Pre-treat the cells with the Nek2 inhibitor or vehicle control for a specified duration.
-
Incubate the cells with the fluorescent substrate (e.g., Rhodamine 123) for a defined period.
-
Wash the cells to remove the extracellular substrate.
-
Analyze the intracellular fluorescence intensity of the cells using a flow cytometer. A decrease in intracellular fluorescence indicates increased efflux pump activity.
-
Compare the fluorescence intensity of inhibitor-treated cells to that of vehicle-treated cells. A significant increase in intracellular fluorescence in the presence of the Nek2 inhibitor suggests inhibition of drug efflux.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Nek2 signaling pathway in drug resistance.
Experimental Workflow Diagram
Caption: Experimental workflow for studying this compound in drug resistance.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEK2 induces drug resistance mainly through activation of efflux drug pumps and is associated with poor prognosis in myeloma and other cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Centrosomal kinase Nek2 cooperates with oncogenic pathways to promote metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEK2 promotes proliferation, migration and tumor growth of gastric cancer cells via regulating KDM5B/H3K4me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nek2-IN-5 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Nek2-IN-5, a potent and irreversible inhibitor of (Never in mitosis gene a)-related kinase 2 (Nek2), in immunofluorescence staining applications. This document outlines the mechanism of action of Nek2, provides a comprehensive protocol for immunofluorescence analysis of Nek2 inhibition, and includes quantitative data and visual representations of the associated signaling pathways and experimental workflows.
Introduction
Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in the regulation of centrosome separation at the onset of mitosis.[1][2] Overexpression of Nek2 is frequently observed in various human cancers and is associated with chromosomal instability and tumor progression.[3][4] this compound is an irreversible inhibitor of Nek2, making it a valuable tool for studying the cellular functions of this kinase and for investigating its potential as a therapeutic target. Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of proteins and to assess the phenotypic consequences of inhibiting their function.
Mechanism of Action: The Role of Nek2 in Centrosome Disjunction
At the G2/M transition of the cell cycle, Nek2 is activated and localizes to the centrosome.[5][6] Its primary role is to phosphorylate key structural proteins of the intercentrosomal linker, namely C-Nap1 and rootletin.[7][8] This phosphorylation event leads to the disassembly of the linker, a process known as centrosome disjunction, which is a prerequisite for the separation of the two centrosomes.[7][9] These separated centrosomes then migrate to opposite poles of the cell to form a bipolar mitotic spindle, ensuring accurate chromosome segregation.[10] Inhibition of Nek2 activity by this compound is expected to prevent the phosphorylation of C-Nap1 and rootletin, thereby inhibiting centrosome separation and leading to the formation of monopolar or defective mitotic spindles.
Quantitative Data Summary
The following table summarizes key quantitative data for Nek2 inhibitors, which can serve as a reference for designing experiments with this compound.
| Inhibitor | IC50 Value | Target | Cellular Effect | Reference |
| JH295 | 770 nM | Nek2 | Irreversible inhibition of cellular Nek2.[6] | [6] |
| MBM-5 | 0.340 µM | Nek2 | Inhibition of cellular Nek2 kinase activity, leading to chromosome segregation defects and apoptosis.[11] | [11] |
| This compound | Not specified | Nek2 | Potent and irreversible inhibitor.[12] | [12] |
Note: The optimal concentration of this compound for cell-based assays should be determined empirically, but a starting range of 0.5 to 5 µM can be considered based on the activity of similar inhibitors.[8]
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Cultured Cells Treated with this compound
This protocol provides a general framework for immunofluorescence staining to visualize the effects of this compound on centrosome separation.
Materials:
-
Cultured mammalian cells (e.g., U2OS, HeLa)
-
Glass coverslips
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-γ-tubulin for centrosomes, anti-α-tubulin for microtubules)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound (e.g., 0.5 - 5 µM) or a vehicle control (DMSO) for a duration sufficient to observe effects on mitosis (e.g., 16-24 hours).
-
Fixation:
-
Paraformaldehyde Fixation: Aspirate the medium, wash once with PBS, and fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Methanol (B129727) Fixation: Aspirate the medium, wash once with PBS, and fix with ice-cold methanol for 5-10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies to their recommended concentrations in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI (300 nM in PBS) for 5 minutes at room temperature.
-
Mounting: Wash the coverslips twice with PBS. Briefly rinse with distilled water and mount onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Protocol 2: Quantification of Centrosome Separation
-
Image Acquisition: Acquire z-stack images of mitotic cells stained for a centrosomal marker (e.g., γ-tubulin).
-
Image Analysis:
-
Identify mitotic cells based on condensed chromatin (DAPI staining).
-
Using image analysis software (e.g., ImageJ/Fiji), measure the 3D distance between the centers of the two centrosomes in each mitotic cell.
-
Cells with a centrosome-to-centrosome distance below a certain threshold (e.g., < 2 µm) can be classified as having a centrosome separation defect.
-
Quantify the percentage of mitotic cells with separated (> 2 µm) and unseparated (< 2 µm) centrosomes in both control and this compound treated samples.
-
-
Data Presentation: Present the data as a bar graph showing the percentage of cells with separated centrosomes in each condition. Perform statistical analysis (e.g., t-test) to determine the significance of any observed differences.
Visualizations
Caption: Nek2 signaling pathway in centrosome disjunction.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative immunofluorescence assay to measure the variation in protein levels at centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of human centrosome architecture by targeted proteomics and fluorescence imaging | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nek2A kinase stimulates centrosome disjunction and is required for formation of bipolar mitotic spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. artsandsciences.syracuse.edu [artsandsciences.syracuse.edu]
Application Notes and Protocols for Nek2-IN-5 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific in vivo studies for "Nek2-IN-5" are publicly available in the reviewed literature. The following protocol is a representative guide based on in vivo studies of other Nek2 inhibitors (e.g., NBI-961, MBM-5, JH295) and general xenograft model procedures.[1][2][3] Researchers should perform dose-finding and toxicity studies to establish the optimal and safe dosage of this compound for their specific animal model and cancer type.
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation and spindle formation.[4] Its overexpression is implicated in the tumorigenesis and progression of various cancers, including breast, lung, colorectal, and gastric cancers, as well as lymphoma.[2][5][6][7] Inhibition of Nek2 has been shown to induce cell cycle arrest, apoptosis, and suppression of tumor growth in preclinical models, making it an attractive target for cancer therapy.[2][5][8] this compound is a chemical probe targeting Nek2, and this document provides a detailed protocol for its evaluation in in vivo cancer models.
Signaling Pathways Involving Nek2
Nek2 is involved in several key signaling pathways that contribute to cancer cell proliferation, survival, and drug resistance. Understanding these pathways is crucial for designing and interpreting in vivo studies.
Experimental Protocols
Animal Models
The choice of animal model is critical for the successful evaluation of this compound. Human tumor xenograft models in immunodeficient mice are commonly used.
Table 1: Recommended Animal Models for this compound In Vivo Studies
| Cancer Type | Recommended Cell Lines | Mouse Strain | Justification |
| Gastric Cancer | MGC-803, BGC-823 | BALB/c nude mice | Established models for studying gastric cancer progression.[5] |
| Colorectal Cancer | HCT-116, SW620 | BALB/c nude mice | Widely used and well-characterized colorectal cancer cell lines.[2][9] |
| Non-Small Cell Lung Cancer | A549, H1299 | BALB/c nude mice | Representative cell lines for NSCLC studies.[7] |
| Diffuse Large B-cell Lymphoma | U2932, SUDHL5 | NSG-IL6 mice | Models that recapitulate human disease when injected intravenously.[1] |
| Primary Effusion Lymphoma | BCBL1, BC1, JSC1 | NOD/SCID mice | Appropriate for studying KSHV-positive lymphomas.[3] |
Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model, which is a common starting point for efficacy studies.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, saline)[10]
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle. Based on studies with other Nek2 inhibitors, a starting dose could be in the range of 5 mg/kg administered via intraperitoneal (IP) injection once daily.[1] The control group should receive an equivalent volume of the vehicle.
-
Monitoring During Treatment: Continue to monitor tumor volume and body weight every 2-3 days. Observe the mice for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of distress. Excise the tumors, measure their final weight and volume, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 2: Example of Tumor Growth Data Summary
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³ ± SD) | Mean Final Tumor Volume (mm³ ± SD) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g ± SD) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 125 ± 15 | 1850 ± 250 | - | 1.9 ± 0.3 | +5 |
| This compound (5 mg/kg) | 10 | 128 ± 18 | 950 ± 180 | 48.6 | 1.0 ± 0.2 | +2 |
| Positive Control | 10 | 122 ± 16 | 700 ± 150 | 62.2 | 0.7 ± 0.1 | -3 |
Tumor Growth Inhibition (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
Mandatory Visualizations
Logical Relationship of In Vivo Study Components
References
- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEK2 promotes proliferation, migration and tumor growth of gastric cancer cells via regulating KDM5B/H3K4me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NEK2 plays an active role in Tumorigenesis and Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Nek2 Kinase Activity Assay using Nek2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation and spindle formation during mitosis.[1][2][3] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[2][3] Nek2-IN-5 is a small molecule inhibitor designed to target the kinase activity of Nek2. These application notes provide a comprehensive overview of the methodologies to assess the inhibitory effect of this compound on Nek2 kinase activity, presenting detailed protocols and data interpretation guidelines.
Nek2 Signaling Pathway
Nek2 is a key regulator of mitotic events.[1] Its activity is tightly controlled throughout the cell cycle by a network of upstream regulators and it phosphorylates several downstream substrates to orchestrate centrosome disjunction and spindle assembly.[1][4]
At the onset of mitosis, Polo-like kinase 1 (Plk1) phosphorylates and activates MST2, which in turn leads to the activation of Nek2.[1][4] Active Nek2 then phosphorylates centrosomal proteins such as C-Nap1 and Rootletin, promoting the separation of centrosomes.[3][4] Nek2 also plays a role in the spindle assembly checkpoint by interacting with Hec1 and MAD1.[1] Furthermore, Nek2 has been shown to interact with and phosphorylate β-catenin, thereby stabilizing it and promoting its accumulation at the centrosomes.[3] This can lead to the activation of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[5][6]
Quantitative Data: IC50 Values of Nek2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor.[7][8] The following table summarizes the reported IC50 values for various Nek2 inhibitors.
| Compound | Nek2 IC50 | Notes | Reference |
| MBM-55 | 1 nM | Potent inhibitor with good selectivity over most other kinases. | [9] |
| MBM-17 | 3 nM | Potent Nek2 inhibitor. | [9] |
| Thiophene-based compound (X=Cl) | 21 nM | ATP-competitive inhibitor. | [3] |
| Thiophene-based compound (X=CF3) | 25 nM | ATP-competitive inhibitor. | [3] |
| JH295 | 770 nM | Irreversible inhibitor targeting Cys22. | [9][10] |
| V8 | 2.4 µM | ATP-competitive spirocyclic inhibitor. | [11] |
| SU11652 | 8.0 µM | Blocks the ATP-binding site. | [3] |
Experimental Protocols
Two common methods for assessing Nek2 kinase activity are the radiometric assay using [γ-³³P]ATP and the luminescence-based ADP-Glo™ Kinase Assay.
Protocol 1: Radiometric Nek2 Kinase Activity Assay
This protocol measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate by Nek2 kinase.
Materials:
-
Active Nek2 enzyme
-
Nek2 Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[12]
-
Substrate (e.g., Myelin Basic Protein (MBP))[13]
-
[γ-³³P]ATP
-
ATP solution
-
This compound (or other inhibitor) dissolved in DMSO
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a master mix containing Kinase Buffer, substrate, and [γ-³³P]ATP.
-
In a microfuge tube, add the desired concentration of this compound (or DMSO as a vehicle control).
-
Add the diluted active Nek2 enzyme to the tube.
-
Initiate the kinase reaction by adding the master mix. The final reaction volume is typically 25 µL.[14]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).[14]
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.[14]
-
Wash the P81 paper strips multiple times in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.[14]
-
Air dry the paper strips and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.
Protocol 2: ADP-Glo™ Kinase Assay (Luminescence-based)
This is a non-radioactive, high-throughput method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[12]
Materials:
-
Active Nek2 enzyme
-
Nek2 Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[12]
-
Substrate (e.g., a specific peptide substrate for Nek2)
-
ATP solution
-
This compound (or other inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Add 1 µL of this compound at various concentrations (or 5% DMSO for control) to the wells of a white plate.[12]
-
Add 2 µL of diluted active Nek2 enzyme to each well.[12]
-
Add 2 µL of a substrate/ATP mix to initiate the reaction.[12]
-
Incubate the plate at room temperature for 30 minutes.[12]
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[12]
-
Incubate at room temperature for 40 minutes.[12]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]
-
Incubate at room temperature for 30 minutes.[12]
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Data Interpretation and Troubleshooting
-
IC50 Curve: The IC50 value is determined by fitting the dose-response data to a sigmoidal curve. A lower IC50 value indicates a more potent inhibitor.
-
Selectivity: To assess the selectivity of this compound, it is recommended to perform counter-screening against a panel of other kinases, particularly those with high homology to Nek2 or other mitotic kinases like CDKs, Aurora kinases, and Plk1.[15][16]
-
Mechanism of Inhibition: To determine if this compound is an ATP-competitive inhibitor, the kinase assay can be performed with varying concentrations of ATP. An increase in the apparent IC50 value with increasing ATP concentration suggests an ATP-competitive mechanism.[11]
-
Troubleshooting:
-
High Background Signal: This may be due to contamination with ATP or ADP in the reagents. Ensure high-purity reagents are used.
-
Low Signal-to-Background Ratio: Optimize enzyme and substrate concentrations. A kinase titration is recommended to determine the optimal enzyme concentration that yields a robust signal.
-
Inconsistent Results: Ensure accurate pipetting and thorough mixing of reagents. Use of a positive control inhibitor with a known IC50 can help validate the assay.
-
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEK2 promotes proliferation, migration and tumor growth of gastric cancer cells via regulating KDM5B/H3K4me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 14. promega.es [promega.es]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Nek2-IN-5 solubility and stability issues
Welcome to the technical support center for Nek2-IN-5, a potent and irreversible inhibitor of the (Never in mitosis gene a)-related kinase 2 (Nek2). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating concentrated stock solutions of small molecule inhibitors like this compound.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur for several reasons, including exceeding the solubility limit in your working solution or temperature fluctuations. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.
Q4: What is the expected stability of this compound in cell culture media?
A4: The stability of small molecule inhibitors in aqueous solutions like cell culture media can be limited. It is recommended to prepare fresh working solutions from your DMSO stock for each experiment. For longer-term experiments, the stability should be empirically determined.
Troubleshooting Guides
Issue 1: this compound Precipitation in Stock Solution
If you observe precipitation in your DMSO stock solution, follow these steps:
-
Gentle Warming: Warm the solution to 37°C for a short period (10-15 minutes) and vortex thoroughly. Many compounds have increased solubility at slightly higher temperatures.
-
Sonication: If warming is not sufficient, sonicate the vial in a water bath for 5-10 minutes.
-
Solvent Quality: Ensure your DMSO is of high purity and anhydrous. DMSO is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds.
-
Check Concentration: Verify that you have not exceeded the known solubility limit of the compound in DMSO. If this information is not available from the supplier, it is advisable to prepare a dilution series to determine the maximum soluble concentration.
Issue 2: this compound Precipitation in Aqueous/Cell Culture Media
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue.
-
Problem: The compound is significantly less soluble in aqueous solutions than in DMSO.
-
Solution:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be toxic to cells.[1]
-
Pre-warm Media: Always add the DMSO stock to pre-warmed (37°C) media.
-
Rapid Mixing: Add the DMSO stock to the media while vortexing or vigorously mixing to ensure rapid dispersal and prevent localized high concentrations that can lead to precipitation.
-
Serial Dilution: Consider a two-step dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add a small volume of this intermediate stock to the pre-warmed media.
-
Data Presentation
Table 1: General Solvent Recommendations and Considerations
| Solvent | Recommended Use | Max Concentration in Cell Culture | Notes |
| DMSO | Primary stock solutions | < 0.5% (v/v) | Can be toxic to some cell lines at higher concentrations.[1] |
| Ethanol | Alternative for stock solutions | < 0.5% (v/v) | Generally less toxic than DMSO but may have lower solvating power for some compounds.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is fully dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Signaling pathway of Nek2 in centrosome separation and its inhibition by this compound.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
troubleshooting Nek2-IN-5 experiments
Welcome to the technical support center for Nek2-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments involving this potent and irreversible Nek2 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, also known as JH295, is a potent, selective, and irreversible inhibitor of NIMA-related kinase 2 (Nek2).[1][2] It functions by alkylating a non-catalytic cysteine residue (Cys22) located near the glycine-rich loop of Nek2.[3] This covalent modification irreversibly inactivates the kinase.
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
There are several potential reasons for a lack of cellular response:
-
Inhibitor Instability: Ensure that the this compound stock solution is properly prepared and stored to prevent degradation. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.
-
Incorrect Concentration: The concentration of this compound may be too low to achieve significant inhibition in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Cell Permeability Issues: While many aminopyrazine-based Nek2 inhibitors have shown poor cell permeability, this compound (JH295) has demonstrated cellular activity.[4] However, permeability can vary between cell lines.
-
High Cell Density: Confluent cell cultures may exhibit altered signaling pathways or reduced sensitivity to inhibitors. Ensure that cells are in the exponential growth phase during treatment.
-
Presence of Serum: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider testing the inhibitor in both serum-free and serum-containing media.
Q3: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
-
Off-Target Effects: Although this compound is highly selective for Nek2 and does not significantly inhibit other mitotic kinases like Cdk1, Aurora B, or Plk1, high concentrations may lead to off-target effects.[1][5] It is crucial to use the lowest effective concentration possible. Another Nek2 inhibitor, NBI-961, was found to have residual binding to FLT3, so it is important to consider the full selectivity profile.[6]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture media is not exceeding a non-toxic level (typically <0.5%).
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to kinase inhibitors. A thorough dose-response analysis is recommended to determine the therapeutic window for your specific cell line.
Q4: The results of my experiments with this compound are inconsistent. How can I improve reproducibility?
-
Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, treatment duration, and inhibitor concentration, are consistent across all experiments.
-
Aliquot Stock Solutions: Prepare small aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
Use Positive and Negative Controls: Always include appropriate controls in your experiments. For example, a vehicle-treated group (e.g., DMSO) as a negative control and a known Nek2-responsive cell line as a positive control.
-
Monitor Cell Health: Regularly check the morphology and viability of your cells to ensure they are healthy before and during the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of Nek2 activity in a kinase assay. | Degraded inhibitor. | Prepare a fresh stock solution of this compound. |
| Incorrect assay conditions. | Optimize ATP and substrate concentrations in your kinase assay. | |
| Inactive enzyme. | Ensure the recombinant Nek2 enzyme is active. | |
| Inconsistent cell viability results. | Variability in cell seeding. | Use a consistent cell seeding density for all experiments. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Inconsistent incubation times. | Adhere to a strict and consistent incubation schedule. | |
| Unexpected phenotype observed in cells. | Off-target effects. | Perform a dose-response curve and use the lowest effective concentration. Confirm the phenotype with a structurally different Nek2 inhibitor or with Nek2 siRNA.[7] |
| Cellular compensation mechanisms. | Analyze the expression of other related kinases to check for compensatory upregulation. | |
| Difficulty in detecting downstream effects by Western blot. | Insufficient treatment time. | Perform a time-course experiment to determine the optimal treatment duration for observing changes in downstream signaling. |
| Poor antibody quality. | Validate your primary antibodies for specificity and sensitivity. | |
| Low protein expression. | Ensure you are loading a sufficient amount of protein and that your target protein is expressed in the cell line used. |
Quantitative Data
Table 1: In Vitro and Cellular IC50 Values for Nek2 Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound (JH295) | Biochemical | Nek2 | 770 nM | [1][2][8] |
| This compound (JH295) | Cellular (IP Kinase Assay) | WT Nek2 in HEK293 cells | ~1.3 µM | [2] |
| This compound (JH295) | Cellular (IP Kinase Assay) | WT Nek2 in RPMI7951 cells | ~1.3 µM | [2] |
| This compound (JH295) | Cellular (IP Kinase Assay) | WT Nek2 in cells | 1.6 µM | [8] |
| Nek2-IN-4 | Biochemical | NEK2 | 15 nM | [9] |
| Nek2-IN-4 | Cellular (Cell Growth) | AsPC-1 | 0.064 µM | [9] |
| Nek2-IN-4 | Cellular (Cell Growth) | PL45 | 0.031 µM | [9] |
| Nek2-IN-4 | Cellular (Cell Growth) | MIA PaCa-2 | 0.161 µM | [9] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability after treatment with this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).[10]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.[10][11]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Measure the absorbance at 570 nm using a microplate reader.[10][11]
Western Blot Analysis
This protocol provides a general method for analyzing changes in protein expression and phosphorylation in the Nek2 signaling pathway following this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nek2, anti-phospho-β-catenin, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vitro Kinase Assay
This is a general protocol for measuring the direct inhibitory effect of this compound on Nek2 kinase activity.
Materials:
-
Recombinant active Nek2 kinase
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 0.1 mM EDTA)[4]
-
Substrate (e.g., β-casein)[4]
-
ATP and [γ-³²P]ATP
-
This compound
-
P81 phosphocellulose paper or similar
-
Wash buffer (e.g., 0.1% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, Nek2 enzyme, and the desired concentrations of this compound or vehicle control.
-
Pre-incubate the mixture for a set time (e.g., 30 minutes) at room temperature to allow for irreversible binding.[4]
-
Initiate the kinase reaction by adding the substrate and ATP/[γ-³²P]ATP mixture.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at room temperature.[4]
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 paper.
-
Wash the P81 paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter to determine kinase activity.
Visualizations
Caption: Simplified Nek2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. JH295 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nek2-IN-5 Concentration for Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nek2-IN-5 in their experiments. The information is designed to help you optimize the inhibitor concentration for your specific assay and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for instance, from 1 nM to 100 µM, is a common starting point.[1] This wide range will help in identifying the effective concentration window for your particular cell line and assay. For inhibitors with known biochemical IC50 values, a starting concentration in cellular assays is often 5 to 10 times higher than the biochemical IC50 to account for factors like cell permeability and intracellular ATP concentration.[2]
Q2: How do I determine the optimal incubation time for this compound?
A2: The optimal incubation time depends on the inhibitor's mechanism of action and the biological endpoint being measured.[1] It is recommended to perform a time-course experiment. This involves treating cells with a fixed, effective concentration of this compound and measuring the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q3: What is the best way to dissolve and store this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1][2] It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1][2] To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted and stored at -20°C or -80°C, protected from light.[1][2]
Q4: Why is this compound less potent in my cellular assay compared to a biochemical assay?
A4: Discrepancies between biochemical and cellular assay potency are common.[2] Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor membrane permeability, resulting in a lower intracellular concentration.[2]
-
Cellular ATP Concentration: Intracellular ATP levels (millimolar range) are significantly higher than those used in most biochemical assays. This high concentration of ATP can outcompete ATP-competitive inhibitors like this compound, reducing their apparent potency.[2]
-
Protein Binding: Serum proteins in the culture medium can bind to the inhibitor, reducing its effective concentration.[1]
-
Off-target effects: At higher concentrations, the inhibitor might engage other kinases or cellular targets.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of this compound at tested concentrations. | Concentration is too low. | Test a higher concentration range (e.g., up to 100 µM).[1] |
| Compound instability. | Ensure proper storage and handling. Prepare fresh dilutions for each experiment.[1] | |
| Insensitive cell line or assay. | Verify that your cell line expresses Nek2. Use a positive control to confirm the assay is working correctly.[1] | |
| High variability between replicate wells. | Pipetting inaccuracy. | Ensure pipettes are calibrated and use proper pipetting techniques, especially for small volumes.[4] |
| Inadequate mixing of reagents. | Thoroughly mix all components before and after addition to the assay plate.[4] | |
| Edge effects on the plate. | Avoid using the outermost wells of the microplate or fill them with buffer to minimize evaporation.[4] | |
| Inconsistent results between experiments. | Variation in cell density or passage number. | Use cells at a consistent density and within a specific passage number range for all experiments. |
| Differences in incubation time or temperature. | Maintain consistent incubation times and temperatures using a calibrated incubator.[4] | |
| Lot-to-lot variability of the inhibitor. | If possible, purchase a single large batch of the inhibitor. If using different lots, perform a bridging experiment to ensure consistency. |
Data Presentation
Table 1: Reported IC50 Values for Various Nek2 Inhibitors
| Inhibitor | Nek2 IC50 (µM) | Assay Type | Reference |
| Thiophene-based compound (X=Cl) | 0.021 | Biochemical | [5] |
| Thiophene-based compound (X=CF3) | 0.025 | Biochemical | [5] |
| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | 0.27 | Biochemical | [6] |
| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | 0.62 | Biochemical | [6][7] |
| SU11652 | 8.0 | Biochemical | [5] |
| JH295 | Varies (cell line dependent) | Cellular (PEL cells) | [8] |
| MBM-5 | Potent in vitro | Biochemical & Cellular | [7] |
Note: IC50 values are highly dependent on the specific assay conditions. This table is for comparative purposes only.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available Nek2 kinase assay kits.[9][10][11]
Materials:
-
Recombinant active Nek2 kinase
-
Nek2 substrate (e.g., Myelin Basic Protein or a specific peptide)[12]
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[11]
-
ATP
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer. A common approach is a 10-point, 3-fold serial dilution.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 2 µL of diluted active Nek2 enzyme to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Km for Nek2 if known, to ensure accurate IC50 determination.[13]
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Optimizing this compound Concentration in a Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line known to express Nek2
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare a range of this compound concentrations in the cell culture medium. A common starting range is 1 nM to 100 µM in a logarithmic series.[1] Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a relevant period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.[2]
Visualizations
Caption: Simplified Nek2 signaling pathway.[5][14][15]
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for weak or no inhibitor effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-guided design of purine-based probes for selective Nek2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. NEK2 Kinase Enzyme System Application Note [promega.sg]
- 11. promega.com [promega.com]
- 12. promega.es [promega.es]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Nek2-IN-5 off-target effects mitigation
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and answers to frequently asked questions regarding the use of Nek2-IN-5, a potent inhibitor of the Nek2 serine/threonine kinase. Our goal is to help you anticipate, identify, and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its role in the cell cycle?
A1: The primary target of this compound is the Never in Mitosis Gene A (NIMA)-related kinase 2 (Nek2). Nek2 is a crucial regulator of mitosis, with peak activity during the G2/M transition.[1] Its primary functions include orchestrating centrosome disjunction and separation, which are essential for the formation of a bipolar mitotic spindle.[2][3][4] Inhibition of Nek2 is expected to cause a failure in centrosome separation, leading to mitotic arrest and potentially, cell death in rapidly dividing cells.[5][6]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for high selectivity, like many ATP-competitive kinase inhibitors, it may exhibit off-target activity against other kinases with structurally similar ATP-binding pockets.[7][8] Based on selectivity profiling of similar chemotypes, potential off-targets may include other cell cycle kinases such as CDK1, Plk1, and Aurora A, as well as other Nek family members like Nek7.[9] It is crucial to experimentally validate the on-target effects in your specific model system.
Q3: How can I proactively identify potential off-target effects of this compound in my experiments?
A3: Proactive identification of off-target effects is critical for robust data interpretation. The gold standard is to perform a kinome-wide selectivity screen at a concentration relevant to your experiments (e.g., 10x the on-target IC50).[10] This service is commercially available and provides a broad view of the inhibitor's specificity.[8] Additionally, comparing the observed phenotype with that of Nek2 knockdown via RNAi can help distinguish on-target from off-target effects.[4]
Q4: What are the best practices for minimizing the impact of off-target effects?
A4: Several strategies can minimize the influence of off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (e.g., inhibition of Nek2 substrate phosphorylation) to minimize engagement with lower-affinity off-targets.[10]
-
Use Orthogonal Tools: Confirm key findings using a structurally unrelated Nek2 inhibitor or a genetic approach like siRNA/shRNA knockdown.[10][11]
-
Perform Rescue Experiments: A definitive way to confirm an on-target effect is to perform a rescue experiment. Overexpression of a Nek2 mutant that is resistant to this compound should reverse the observed phenotype if the effect is on-target.[10]
Q5: My biochemical IC50 for this compound is much lower than its effective concentration in cell-based assays. Why?
A5: This is a common observation with kinase inhibitors.[10] The discrepancy can be attributed to several factors:
-
High Intracellular ATP: Biochemical assays are often run at low ATP concentrations, whereas intracellular ATP levels are high (millimolar range) and can outcompete ATP-competitive inhibitors like this compound.[10]
-
Cell Permeability: The compound may have poor cell membrane permeability, resulting in a lower intracellular concentration.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution & Validation Step |
| High cytotoxicity observed at concentrations needed for Nek2 inhibition. | 1. Off-target kinase inhibition: The inhibitor may be affecting other kinases essential for cell survival.[11] 2. On-target toxicity: In some cell lines, Nek2 inhibition itself may be highly toxic. | 1. Validate with Orthogonal Approaches: Test if a structurally different Nek2 inhibitor or Nek2 siRNA phenocopies the result. If cytotoxicity persists, it is more likely an on-target effect.[11] 2. Perform Kinome Screen: Identify potential off-targets responsible for the toxicity.[10] |
| Observed phenotype does not match published Nek2 knockdown results. | 1. Off-target effect: The phenotype may be caused by inhibition of an unknown kinase. 2. Cell-line specific function: Nek2 may have a different role in your specific cellular context. | 1. Perform Rescue Experiment: Overexpress a drug-resistant Nek2 mutant. If the phenotype is not reversed, it is an off-target effect.[10] 2. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) or Western blot for a downstream Nek2 substrate to confirm Nek2 is being inhibited in your cells at the concentration used. |
| Inconsistent results between experimental replicates. | 1. Inhibitor instability: The compound may be unstable in your cell culture media at 37°C.[11] 2. Inhibitor solubility: The compound may be precipitating out of solution. | 1. Check Stability: Pre-incubate the inhibitor in media for the duration of your experiment and then test its activity in a biochemical assay. 2. Check Solubility: Visually inspect the media for precipitation. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across experiments. |
| Activation of a compensatory signaling pathway. | Cellular Homeostasis: Cells may adapt to Nek2 inhibition by upregulating a parallel pathway to overcome the mitotic block.[11] | 1. Probe for Compensatory Pathways: Use Western blotting to check the phosphorylation status of key nodes in related pathways (e.g., Plk1, Aurora A).[11] 2. Combination Therapy: Consider using a combination of inhibitors to block both the primary and compensatory pathways if necessary for the desired outcome. |
Quantitative Data Summary
The following table presents hypothetical selectivity data for this compound, representative of a selective but not perfectly specific kinase inhibitor. Researchers should generate their own data for their specific batch and experimental conditions.
| Target Kinase | Biochemical IC50 (nM) | Notes |
| Nek2 (Primary Target) | 12 | High-affinity on-target binding. |
| FLT3 | 145 | Potential off-target. Consider relevance in your cell model.[12] |
| Rsk2 | 250 | Cysteine-containing kinase; potential for covalent interaction if scaffold is reactive.[13] |
| Nek7 | 850 | Closely related Nek family member.[9] |
| Aurora A | 1,100 | Mitotic kinase with potential for phenotypic overlap.[9] |
| Plk1 | >10,000 | Low activity against this key mitotic kinase.[13] |
| CDK1 | >10,000 | Low activity against this key cell cycle kinase.[13] |
Key Experimental Protocols
Protocol 1: Western Blot for Downstream Target Inhibition
Objective: To confirm this compound inhibits Nek2 activity in cells by measuring the phosphorylation of a known downstream substrate, such as C-Nap1 or Rootletin.[2][14]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density. Once adhered, treat with a dose-response of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated form of a Nek2 substrate. Subsequently, probe a separate blot or strip and re-probe the same blot for total Nek2 and a loading control (e.g., GAPDH, β-actin).[15]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection with an imaging system. A dose-dependent decrease in the phospho-substrate signal relative to the total protein and loading control indicates on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to Nek2 in an intact cellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a chosen concentration (e.g., 1 µM) or vehicle control for 1-2 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze by Western blot for Nek2. A shift in the melting curve to higher temperatures in the drug-treated sample compared to the vehicle control indicates target engagement.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Nek2 activation pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting this compound experimental results.
Caption: Experimental workflow for validating a kinase inhibitor.
References
- 1. NEK2 is a potential pan-cancer biomarker and immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development [mdpi.com]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Up to your NEK2 in CIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nek2-IN-5 Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the efficiency of click chemistry reactions involving Nek2-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in click chemistry?
This compound is a potent and irreversible inhibitor of Nek2 ((Never in mitosis gene a)-related kinase 2). It is designed as a click chemistry reagent, containing a terminal alkyne group. This alkyne functionality allows this compound to be covalently linked to molecules containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This is commonly used to create chemical probes for studying the Nek2 kinase or for developing targeted drug delivery systems.
Q2: What is the fundamental mechanism of the CuAAC reaction used for this compound?
The CuAAC reaction is a highly efficient and specific reaction that forms a stable triazole ring by joining an alkyne (present on this compound) and an azide. The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[2] The addition of a stabilizing ligand is crucial to protect the Cu(I) from oxidation and improve reaction efficiency.[3][4]
Q3: Why is a ligand necessary for the CuAAC reaction?
A ligand, such as THPTA or BTTAA, is critical for several reasons[3]:
-
Stabilization: It stabilizes the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state and its disproportionation.[3][5]
-
Acceleration: It can significantly increase the rate of the reaction.
-
Biocompatibility: In biological experiments, water-soluble ligands like THPTA chelate the copper ion, reducing its toxicity to cells or biomolecules.[6]
Troubleshooting Guide for this compound Click Reactions
This guide addresses common issues encountered during the CuAAC reaction with this compound.
Problem: Low or No Product Yield
Q: My reaction with this compound is showing a very low yield or no product at all. What are the likely causes and how can I fix it?
A: Low yield is the most common issue and can stem from several factors. Follow this troubleshooting workflow to diagnose the problem.
Potential Causes & Solutions:
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by oxygen.
-
Solution: Always use a fresh solution of a reducing agent like sodium ascorbate. Degas your solvents (especially water) by sparging with nitrogen or argon before use to minimize dissolved oxygen. It is also recommended to pre-mix the copper salt and the ligand before adding them to the reaction.[3]
-
-
Incorrect Reagent Stoichiometry or Purity: The ratio and purity of this compound (alkyne) and your azide partner are crucial.
-
Solution: Use high-purity reagents. While a 1:1 ratio is standard, using a slight excess (e.g., 1.1 to 2-fold) of one component (usually the less expensive or more accessible one) can drive the reaction to completion.[3]
-
-
Suboptimal Ligand-to-Copper Ratio: An incorrect ratio can fail to protect the Cu(I) or inhibit the reaction.
-
Solution: The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[3] A 5:1 ratio is often recommended for bioconjugation in aqueous buffers to ensure all copper is chelated.
-
-
Substrate-Specific Issues: The structure of this compound or the azide partner could present challenges.
-
Solution: Steric hindrance near the alkyne or azide can slow the reaction. If this is suspected, try increasing the reaction time or temperature. Additionally, other functional groups on your molecules (like thiols) can coordinate with the copper catalyst; in such cases, increasing the concentration of the copper-ligand complex may help.[3]
-
Problem: Presence of Side Products
Q: My reaction is working, but I'm seeing significant side products, such as alkyne homocoupling. How can I prevent this?
A: Alkyne homocoupling (Glaser coupling) is a common side reaction catalyzed by Cu(II) ions in the presence of oxygen.
-
Solution: The best prevention is to minimize Cu(II) and oxygen. Ensure you have a sufficient excess of sodium ascorbate to keep the copper in the Cu(I) state. Capping the reaction vessel to minimize oxygen exposure is also highly effective.[7] A higher concentration of the azide component can also outcompete the homocoupling reaction.
Quantitative Data & Recommended Starting Conditions
The following tables summarize key quantitative parameters for optimizing your this compound click reaction. These are general recommendations and may require further optimization for your specific substrates.
Table 1: Recommended Reagent Concentrations & Ratios
| Parameter | Recommended Range | Rationale |
| This compound (Alkyne) to Azide Ratio | 1:1 to 1:2 (or 2:1) | A slight excess of one reagent can increase yield.[3] |
| Copper Catalyst (CuSO₄) Concentration | 50 µM - 1 mM | Reactivity often plateaus around 250 µM in bioconjugation.[7] |
| Reducing Agent (Sodium Ascorbate) | 3- to 10-fold excess over Copper | Ensures copper remains in the active Cu(I) state.[8] |
| Ligand to Copper Ratio | 1:1 to 5:1 | A higher ratio is often used in aqueous media to protect biomolecules.[3] |
Table 2: Common Solvents and Ligands
| Category | Reagent | Recommended Use |
| Solvents | DMSO, DMF | For organic-soluble substrates. |
| t-BuOH/H₂O (1:1), H₂O | Excellent for a wide range of substrates, often accelerating the reaction. | |
| Aqueous Buffers (Phosphate, HEPES) | For bioconjugation; avoid Tris buffer as it can inhibit the reaction.[7] | |
| Ligands | THPTA, BTTAA | Water-soluble, ideal for bioconjugation and reactions in aqueous buffers.[3][6] |
| TBTA | Effective ligand, but has poor water solubility. |
Experimental Protocols
General Protocol for this compound Click Reaction
This protocol is a starting point and should be optimized for your specific azide and experimental goals.
1. Preparation of Stock Solutions:
-
This compound (Alkyne): 10 mM in DMSO.
-
Azide Molecule: 10 mM in DMSO or water, depending on solubility.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.[3]
-
Sodium Ascorbate (NaAsc): 100 mM in water (prepare fresh).
2. Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add 10 µL of the 10 mM this compound stock solution (Final conc: 1 mM).
-
Add 12 µL of the 10 mM azide stock solution (Final conc: 1.2 mM, 1.2 equivalents).
-
Add the required volume of reaction buffer/solvent (e.g., 55.5 µL of PBS or tBuOH/H₂O).
-
In a separate tube, prepare the catalyst premix: add 6.25 µL of 50 mM Ligand to 1.25 µL of 20 mM CuSO₄. Let it sit for 2 minutes. This creates a 5:1 ligand-to-copper ratio.[7]
-
Add the 7.5 µL of the catalyst premix to the main reaction tube (Final conc: 0.25 mM Cu, 1.25 mM Ligand).
-
To initiate the reaction, add 5 µL of freshly prepared 100 mM sodium ascorbate (Final conc: 5 mM).[7]
-
Vortex briefly and let the reaction proceed at room temperature for 1-4 hours. Protect from light if using fluorescent molecules.
3. Monitoring and Purification:
-
Monitor the reaction progress using an appropriate technique (e.g., LC-MS or TLC).
-
Purify the final product using a suitable method like column chromatography or HPLC.[3]
Signaling Pathway & Reaction Diagrams
Nek2 Kinase Signaling Pathway
Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centrosome separation during the G2/M transition. Its overexpression is linked to tumorigenesis and drug resistance in various cancers by activating oncogenic pathways.[9][10][11]
Key Components of the CuAAC Reaction
This diagram illustrates the relationship between the essential components for a successful click reaction with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Nek2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Nek2 inhibitors. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am looking for cytotoxicity data for a compound named "Nek2-IN-5". Can you provide information on this specific inhibitor?
A: We have been unable to find any specific published data for a Nek2 inhibitor with the designation "this compound". It is possible that this is an internal compound name, a new or less-documented inhibitor, or a potential typographical error. The information provided in this technical support center is based on published data for other well-characterized Nek2 inhibitors, such as JH295 and MBM-5. We recommend verifying the chemical structure and source of "this compound" and using the information below as a general guide for working with Nek2 inhibitors.
Q2: What is the general mechanism of action for Nek2 inhibitors and their expected cytotoxic effect?
A: Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a critical role in cell cycle progression, specifically in centrosome separation during the G2/M phase.[1][2] Inhibition of Nek2 kinase activity typically leads to defects in chromosome segregation, mitotic arrest, and subsequent cell death (apoptosis) in rapidly dividing cancer cells.[2][3] Therefore, the expected cytotoxic effect of Nek2 inhibitors is the reduction of cell viability and proliferation in cancer cell lines that are dependent on Nek2 activity.
Q3: In which types of cancer cell lines are Nek2 inhibitors expected to be most effective?
A: Nek2 is overexpressed in a variety of human cancers and is often associated with tumor progression and drug resistance.[2][4] Therefore, Nek2 inhibitors are expected to be effective in cancer cell lines derived from various malignancies, including but not limited to:
-
Breast cancer[5]
-
Colorectal cancer[4]
-
Gastric cancer
-
Leukemia
-
Hepatoma
-
Prostate cancer
-
Primary Effusion Lymphoma (PEL)[3]
Sensitivity to Nek2 inhibitors can vary between cell lines, and it is recommended to perform initial screening across a panel of cell lines to determine the most sensitive models for your research.
Troubleshooting Guide
Q4: I am not observing the expected cytotoxicity with my Nek2 inhibitor. What are some possible reasons and troubleshooting steps?
A: If you are not observing the expected cytotoxic effects, consider the following factors:
-
Cell Line Specificity: The dependence on Nek2 for survival can vary significantly between different cancer cell lines. It is possible that your chosen cell line is not highly dependent on Nek2.
-
Troubleshooting:
-
Test the inhibitor on a positive control cell line known to be sensitive to Nek2 inhibition (e.g., some PEL cell lines for the inhibitor JH295).[3]
-
Measure the expression level of Nek2 in your cell line via Western Blot or qPCR to confirm it is a relevant target.
-
-
-
Inhibitor Concentration and Incubation Time: The cytotoxic effect is dependent on both the concentration of the inhibitor and the duration of exposure.
-
Troubleshooting:
-
Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value.
-
Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for observing cytotoxicity.
-
-
-
Compound Stability and Activity: The inhibitor may have degraded or may not be active.
-
Troubleshooting:
-
Ensure proper storage of the compound as per the manufacturer's instructions.
-
Prepare fresh stock solutions for each experiment.
-
If possible, verify the identity and purity of the compound using analytical methods.
-
-
-
Experimental Assay Issues: The chosen cytotoxicity assay may not be optimal or may be performed incorrectly.
-
Troubleshooting:
-
Ensure that the cell seeding density is appropriate for the duration of the assay.
-
Use a positive control for cytotoxicity (e.g., a known chemotherapy drug) to validate the assay.
-
Consider using an alternative method to measure cell viability (e.g., trypan blue exclusion, ATP-based assays) to confirm your results.
-
-
Q5: My cytotoxicity assay results are inconsistent between experiments. How can I improve reproducibility?
A: Inconsistent results can be frustrating. Here are some tips to improve the reproducibility of your cytotoxicity experiments:
-
Standardize Cell Culture Conditions:
-
Use cells from the same passage number for all experiments.
-
Ensure consistent cell seeding density.
-
Maintain a consistent incubation environment (temperature, CO2 levels, humidity).
-
-
Precise Reagent Handling:
-
Prepare fresh serial dilutions of the inhibitor for each experiment.
-
Use calibrated pipettes and ensure proper mixing of solutions.
-
-
Assay-Specific Considerations:
-
For colorimetric assays like MTT, ensure that the incubation time with the reagent is consistent across all plates and experiments.
-
Be mindful of potential interference of the compound with the assay itself (e.g., colorimetric or fluorescent properties).
-
Quantitative Data
Cytotoxicity of Nek2 Inhibitor JH295 in Primary Effusion Lymphoma (PEL) Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the Nek2 inhibitor JH295 in various PEL cell lines after different incubation times.[3]
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| BCBL1 | 1.5 | 0.8 | 0.5 |
| BC1 | 2.0 | 1.2 | 0.7 |
| JSC1 | 2.5 | 1.5 | 1.0 |
Data is presented as the mean from four independent biological replicates, each performed in triplicate.[3]
It is important to note that JH295 showed no significant impact on the viability of normal, proliferating B cells, highlighting its potential for cancer-specific cytotoxicity.[3]
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines a general procedure for determining the cytotoxicity of a Nek2 inhibitor using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nek2 inhibitor stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Nek2 inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining Nek2 inhibitor cytotoxicity.
Caption: Simplified signaling pathway of Nek2 inhibition leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEK2 promotes cancer cell progression and 5-fluorouracil resistance via the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the mitotic kinase NEK2 enhances CDK4/6 inhibitor efficacy by potentiating genome instability - PMC [pmc.ncbi.nlm.nih.gov]
avoiding Nek2-IN-5 degradation in solution
Welcome to the technical support center for Nek2-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and avoid potential degradation in solution.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the handling and use of this compound solutions.
Issue 1: My this compound solution has changed color. What does this indicate?
A change in the color of your stock or working solution of this compound could be an indication of chemical degradation or oxidation.[1] This can be triggered by several factors, including exposure to light, air (oxygen), or impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with your experiments.
Recommended Actions:
-
Visually Inspect: Note the color change and check for any precipitate.
-
Analytical Verification: If possible, analyze a small aliquot of the solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new peaks, which would suggest the presence of degradation products.[2]
-
Prepare Fresh Solution: If degradation is confirmed or suspected, it is best to discard the solution and prepare a fresh one from a solid stock of this compound.
-
Review Storage Conditions: Ensure that your storage conditions are optimal for this compound (see table below).
Issue 2: I am observing precipitation in my frozen this compound stock solution after thawing. How can I prevent this?
Precipitation upon thawing can happen if the solubility limit of this compound is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage.[1]
Troubleshooting Steps:
-
Solvent Choice: While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[1] Ensure that the chosen solvent is appropriate for long-term storage at your desired temperature.
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation.[1] Consider preparing and storing a slightly less concentrated stock solution.
-
Thawing Protocol: Thaw your solution slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[1] It is highly recommended to avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3]
-
Solubility Check: You can perform a kinetic solubility assay to determine the approximate solubility of this compound in your chosen buffer or medium.[4]
Issue 3: I am seeing inconsistent results and a loss of this compound activity in my experiments. What could be the cause?
Inconsistent experimental outcomes and a reduction in the expected biological activity are common signs of compound degradation in the solution.[1]
Potential Causes and Solutions:
| Possible Cause | Suggested Solution(s) |
| Degradation in Solution | Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[2] Perform a stability test to assess the compound's stability under your experimental conditions.[2] |
| Adsorption to Plasticware | Use low-binding microplates and pipette tips. Including a small amount of a non-ionic surfactant in your buffer can also help.[2] |
| pH Sensitivity | The stability of many small molecules is dependent on pH.[1][5] Ensure the pH of your experimental buffer or medium is stable and within the optimal range for this compound. |
| Reaction with Media Components | Components in cell culture media, such as certain amino acids or vitamins, could potentially react with your compound.[3] It is advisable to assess the stability of this compound directly in your cell culture medium.[3] |
Illustrative Stability of this compound under Various Storage Conditions
The following table provides illustrative data on the stability of this compound in DMSO over time at different temperatures. This data is for example purposes and actual stability may vary.
| Storage Condition | Solvent | Concentration | 1 Week | 1 Month | 3 Months |
| -80°C | DMSO | 10 mM | >99% | >98% | >95% |
| -20°C | DMSO | 10 mM | >98% | >95% | >90% |
| 4°C | DMSO | 10 mM | ~90% | ~75% | <60% |
| Room Temperature | DMSO | 10 mM | <80% | <50% | <20% |
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[4]
Q2: How should I prepare my this compound stock solution?
It is recommended to prepare a concentrated stock solution of this compound in a high-purity, anhydrous solvent like DMSO.[2] To prepare the solution, bring the vial of solid this compound to room temperature before opening to avoid condensation.
Q3: How many times can I freeze and thaw my this compound stock solution?
To maintain the integrity of the compound, it is best to avoid repeated freeze-thaw cycles.[3] We strongly recommend aliquoting the stock solution into single-use volumes before freezing.
Q4: Can the type of storage container affect the stability of this compound?
Yes, the material of the storage container can influence the stability of your compound.[1] For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert to minimize adsorption and prevent exposure to light.[1]
Q5: How can I confirm if my this compound is degrading in my assay medium?
You can perform a time-course experiment by incubating this compound in your assay medium at the experimental temperature (e.g., 37°C) and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS.[2] A decrease in the peak area of the parent compound over time indicates instability.[2]
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for determining the stability of this compound in a specific solvent or buffer using HPLC or LC-MS analysis.[1][2]
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO)
-
Aqueous buffer or cell culture medium of interest
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
HPLC-grade solvents for mobile phase
-
Low-binding tubes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer or cell culture medium you wish to test.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution. If the solution contains proteins (e.g., from cell culture medium), quench the sample by adding an equal volume of a cold organic solvent like acetonitrile (B52724) to precipitate the proteins and stop any further degradation.[2][4] Centrifuge the sample and analyze the supernatant by HPLC or LC-MS. This will serve as your baseline.
-
Incubation: Aliquot the remaining working solution into separate low-binding tubes for each time point and condition to be tested (e.g., 4°C, 25°C, 37°C).
-
Subsequent Time Points: At your desired time points (e.g., 1, 2, 4, 8, 24 hours), take one tube from each incubation condition.[2]
-
Sample Processing: Process these samples in the same way as the T=0 sample (quenching and centrifugation if necessary).
-
Analysis: Analyze the supernatant of each sample by HPLC or LC-MS.
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point and condition. Calculate the percentage of this compound remaining relative to the T=0 sample.[3]
Visualizations
Nek2 Signaling Pathway
The Nek2 kinase is a crucial regulator of the cell cycle, particularly in centrosome separation and spindle formation.[6][7] Its activity is tightly controlled through phosphorylation and proteasomal degradation.[6][8] Dysregulation of Nek2 is implicated in several cancers.[7][9]
Caption: A simplified diagram of the Nek2 signaling pathway.
Experimental Workflow for Stability Assessment
The following workflow illustrates the general steps for assessing the stability of this compound in a solution.[2][3]
Caption: A generalized workflow for assessing compound stability.
Troubleshooting Decision Tree for this compound Degradation
This decision tree provides a logical workflow for troubleshooting common issues related to the stability of this compound.
Caption: A decision tree for troubleshooting this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development | MDPI [mdpi.com]
- 7. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
common problems with Nek2-IN-5 experiments
Welcome to the technical support center for Nek2-IN-5, a potent and irreversible inhibitor of Nek2 kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Never in Mitosis A-related Kinase 2 (Nek2). It functions as an irreversible inhibitor by forming a covalent bond with a non-catalytic cysteine residue (Cys22) located in the glycine-rich loop of Nek2. This covalent modification permanently inactivates the kinase. This compound contains a propynamide "warhead" that reacts with the cysteine residue.
Q2: What are the primary applications of this compound in research?
This compound is primarily used to study the cellular functions of Nek2 kinase, which is a key regulator of mitosis, particularly in centrosome separation.[1] Its role in various cancers makes it a target for therapeutic development. Common research applications include investigating the effects of Nek2 inhibition on cell cycle progression, centrosome integrity, chromosome segregation, and cancer cell proliferation and survival.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cellular experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. As with many propynamide-containing compounds, long-term stability in aqueous solutions may be limited; therefore, freshly prepared dilutions are recommended.
Q4: What is a good starting concentration for my cellular experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on data for the structurally similar inhibitor JH295, a starting concentration range of 1-10 µM is recommended for many cell lines.[2] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Q5: Is this compound selective for Nek2 kinase?
The related compound, JH295, has been shown to be highly selective for Nek2 over other mitotic kinases such as Cdk1, Aurora B, and Plk1.[2][3][4] However, a comprehensive off-target profile for this compound is not publicly available. As with any kinase inhibitor, it is good practice to validate on-target effects through secondary assays or genetic approaches (e.g., siRNA/shRNA knockdown of Nek2) to rule out potential off-target contributions to the observed phenotype.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | Inhibitor Instability/Degradation: The propynamide group may be susceptible to hydrolysis or reaction with components in the culture medium over long incubation times. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- For long-term experiments (>24 hours), consider replenishing the media with fresh inhibitor. |
| Poor Cell Permeability: The compound may not be efficiently entering the cells. | - Ensure the final DMSO concentration is within a tolerable range for your cells (typically <0.5%).- Verify the health and confluency of your cells, as this can affect compound uptake. | |
| Sub-optimal Concentration: The concentration used may be too low to achieve sufficient inhibition of Nek2. | - Perform a dose-response experiment to determine the IC50 value for your cell line and assay.- Consult published data for similar compounds like JH295 for guidance on effective concentrations.[5] | |
| Cell Line Resistance: The cell line may have low Nek2 expression or compensatory mechanisms that mitigate the effect of Nek2 inhibition. | - Confirm Nek2 expression in your cell line by Western blot or qPCR.- Consider using a different cell line known to be sensitive to Nek2 inhibition (e.g., certain breast or colon cancer cell lines). | |
| High Cellular Toxicity at Effective Concentrations | Off-Target Toxicity: The inhibitor may be affecting other essential cellular pathways. | - Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.- Compare the observed phenotype with that of Nek2 knockdown to confirm on-target toxicity.- Perform a broader kinase inhibitor screen to identify potential off-target interactions. |
| Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤0.1%).- Include a vehicle-only (DMSO) control in all experiments. | |
| Variability in Experimental Replicates | Inconsistent Compound Dosing: Inaccurate pipetting or uneven mixing of the inhibitor in the culture medium. | - Use calibrated pipettes and ensure thorough but gentle mixing after adding the inhibitor to the cell culture.- Prepare a master mix of the final inhibitor concentration in the medium to add to replicate wells. |
| Cell Culture Conditions: Variations in cell density, passage number, or growth phase. | - Maintain consistent cell culture practices, including seeding density and passage number.- Ensure cells are in the exponential growth phase at the start of the experiment. |
Quantitative Data Summary
The following table summarizes key quantitative data for Nek2 inhibitors. Note that specific data for this compound is limited, and data for the closely related compound JH295 is provided as a reference.
| Parameter | Value | Compound | Notes |
| Biochemical IC50 | 770 nM | JH295 | In vitro kinase assay.[3][4][6] |
| Cellular IC50 | ~1.3 µM | JH295 | In an immunoprecipitation kinase assay from cells.[4] |
| Cellular IC50 (Viability) | Varies by cell line (low µM range) | JH295 | Determined in various cancer cell lines.[5] |
| Off-Target Inhibition | >20 µM for Cdk1/CycB | JH295 | Demonstrates selectivity against a key cell cycle kinase.[3] |
Signaling Pathways and Experimental Workflows
Nek2 Signaling Pathway in Mitosis
Caption: Overview of the Nek2 signaling pathway at the onset of mitosis.
General Experimental Workflow for this compound Treatment
Caption: A generalized workflow for cellular experiments using this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues with this compound.
Key Experimental Protocols
Western Blot for Phospho-Hec1 (S165)
Objective: To determine the effect of this compound on the phosphorylation of its substrate Hec1 at serine 165. A decrease in p-Hec1 (S165) indicates successful inhibition of Nek2 in cells.[7][8]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, U2OS) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for a specified time (e.g., 6-24 hours).
-
Optional: To enrich for mitotic cells, co-treat with a synchronizing agent like nocodazole (B1683961) for the final 12-16 hours of inhibitor treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Hec1 (S165) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To confirm equal loading, strip the membrane and re-probe for total Hec1 and a loading control like β-actin or GAPDH.
-
Immunofluorescence for Centrosome Separation
Objective: To visualize the effect of this compound on centrosome separation, a key mitotic event regulated by Nek2. Inhibition of Nek2 is expected to prevent centrosome separation, leading to the formation of monopolar spindles.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., U2OS) on sterile glass coverslips in a 24-well plate.
-
Treat cells with this compound or DMSO vehicle control as described above.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with ice-cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies against a centrosomal marker (e.g., γ-tubulin or pericentrin) for 1-2 hours at room temperature or overnight at 4°C.[9][10][11][12][13]
-
Wash three times with PBST.
-
Incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain DNA with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Analyze the number and separation of centrosomes in mitotic cells.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to Nek2 within intact cells. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[14][15][16][17][18]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to a high density and treat with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis by Western Blot:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Nek2 at each temperature for both treated and untreated samples by Western blot, as described in Protocol 1.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
References
- 1. Nek2 Kinase | Kinases | Tocris Bioscience [tocris.com]
- 2. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JH295 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of the Ndc80 complex protein, HEC1, by Nek2 kinase modulates chromosome alignment and signaling of the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitosis-specific Anchoring of γ Tubulin Complexes by Pericentrin Controls Spindle Organization and Mitotic Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pericentrin and γ-Tubulin Form a Protein Complex and Are Organized into a Novel Lattice at the Centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pericentrin and gamma-tubulin form a protein complex and are organized into a novel lattice at the centrosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Storing and Handling Nek2-IN-5
For researchers, scientists, and drug development professionals utilizing the potent and irreversible Nek2 inhibitor, Nek2-IN-5, proper storage and handling are paramount to ensure its stability and efficacy in experimental settings. This technical support guide provides a comprehensive overview of best practices, troubleshooting tips, and frequently asked questions (FAQs) to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, it is recommended to store the solid form of this compound at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. Always refer to the Certificate of Analysis (CoA) provided by the supplier for product-specific storage recommendations.[1][2]
Q2: What is the recommended solvent for reconstituting this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for reconstituting this compound and other similar Nek2 inhibitors for in vitro and cell-based assays.
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the appropriate amount of this compound powder in high-purity DMSO. For example, to create a 10 mM stock solution, dissolve 2.923 mg of this compound (Molecular Weight: 292.3 g/mol ) in 1 mL of DMSO. It is recommended to gently vortex or sonicate the solution to ensure it is fully dissolved.
Q4: How should I store the reconstituted this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: Is this compound stable at room temperature?
While this compound is relatively stable at room temperature for short periods, such as during shipping, prolonged exposure to ambient temperatures should be avoided to prevent potential degradation.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in stock solution | - Supersaturation of the solution.- Improper storage temperature. | - Gently warm the solution to 37°C and vortex to redissolve.- Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C).- Consider preparing a lower concentration stock solution. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Multiple freeze-thaw cycles of the stock solution.- Inaccurate pipetting of the stock solution. | - Use a fresh aliquot of the stock solution for each experiment.- Ensure the stock solution has been stored correctly and is within its recommended shelf life.- Calibrate pipettes regularly to ensure accurate dispensing. |
| Cell toxicity observed in control group (DMSO only) | - High concentration of DMSO in the final culture medium. | - Ensure the final concentration of DMSO in the cell culture medium is typically below 0.5% to avoid cytotoxic effects. Perform a DMSO tolerance test for your specific cell line. |
| Low or no inhibitory activity observed | - Incorrect concentration of this compound used.- Inactive compound due to degradation. | - Verify the calculations for the preparation of the working solution.- Use a fresh stock solution to rule out compound degradation.- Confirm the activity of the Nek2 enzyme in your assay system. |
Storage and Stability Data
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | Up to 3 years[1][2] |
| 4°C | Up to 2 years[1][2] | |
| Solution in DMSO | -80°C | Up to 6 months[1][2] |
| -20°C | Up to 1 month[1][2] |
Note: The stability data presented are general guidelines. Always refer to the product-specific Certificate of Analysis (CoA) for the most accurate information.
Experimental Protocols
In Vitro Nek2 Kinase Inhibition Assay (Adapted Protocol)
This protocol is adapted from methods used for similar irreversible Nek2 inhibitors and can be used to assess the potency of this compound.
Materials:
-
Recombinant active Nek2 enzyme
-
This compound
-
Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection method)
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of the this compound stock solution in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Enzyme and inhibitor pre-incubation: In a 384-well plate, add the diluted this compound solutions. Add the recombinant Nek2 enzyme to each well. Incubate at room temperature for a pre-determined time (e.g., 30-60 minutes) to allow for covalent bond formation.
-
Initiate kinase reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detect ADP formation: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
Data analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Visual Workflows
Caption: Recommended storage workflow for this compound.
Caption: General experimental workflow for an in vitro Nek2 kinase assay.
References
Technical Support Center: Interpreting Unexpected Results with Nek2-IN-5
Welcome to the technical support center for Nek2-IN-5. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this Nek2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cancer cells with a Nek2 inhibitor like this compound?
A1: The primary role of Nek2 kinase is in regulating centrosome separation and ensuring proper chromosome segregation during mitosis.[1][2] Therefore, inhibition of Nek2 is expected to lead to several key cellular outcomes, particularly in rapidly dividing cancer cells where Nek2 is often overexpressed.[2][3][4]
-
Cell Cycle Arrest: Inhibition of Nek2 is anticipated to cause a G2/M phase arrest in the cell cycle due to defects in centrosome separation and spindle assembly.[5]
-
Apoptosis: Following mitotic arrest, prolonged inhibition of Nek2 can induce apoptosis (programmed cell death).[4][5][6]
-
Reduced Proliferation: A direct consequence of cell cycle arrest and apoptosis is the inhibition of cancer cell proliferation and a reduction in tumor growth in vivo.[2][4]
-
Increased Chemosensitivity: Nek2 has been implicated in drug resistance.[2][4][7] Its inhibition may re-sensitize cancer cells to other chemotherapeutic agents.[2][6]
Q2: We are observing a weaker-than-expected anti-proliferative effect with this compound. What could be the reason?
A2: Several factors could contribute to a reduced anti-proliferative response. A systematic approach to troubleshooting this issue is recommended.
-
Suboptimal Concentration: The concentration of this compound may be too low to achieve effective inhibition. It is crucial to perform a dose-response analysis to determine the optimal inhibitory concentration (IC50) in your specific cell line.
-
Inhibitor Instability: The inhibitor may be unstable under your experimental conditions (e.g., temperature, media components). Verifying the stability of the compound is important.[8]
-
Cell Line-Specific Effects: The cellular context matters. Some cell lines may have lower dependency on Nek2 or may have activated compensatory signaling pathways.[8][9]
-
Drug Efflux: Cancer cells can develop resistance by actively pumping drugs out of the cell using efflux pumps.[7] Nek2 itself has been linked to the activation of these pumps.[7]
Q3: Our cells are dying, but we are not observing the expected G2/M arrest. Why might this be happening?
A3: While G2/M arrest is a common outcome of Nek2 inhibition, its absence despite observing cell death could be due to:
-
Off-Target Effects: The inhibitor may be hitting other kinases that induce cell death through different mechanisms.[8][10] A kinome-wide selectivity profile of this compound would be informative.
-
Rapid Induction of Apoptosis: In some cellular contexts, the apoptotic response to Nek2 inhibition might be very rapid, preceding a detectable G2/M arrest.
-
Alternative Cell Death Pathways: The inhibitor could be inducing other forms of cell death, such as necroptosis or autophagy-dependent cell death.
Q4: We are seeing an unexpected activation of a signaling pathway after treatment with this compound. What does this signify?
A4: The activation of a compensatory or feedback signaling pathway is a known phenomenon with kinase inhibitors.[8]
-
Feedback Loops: Inhibition of a kinase can sometimes relieve a negative feedback loop, leading to the activation of an upstream kinase.
-
Parallel Pathways: Cells can adapt to the inhibition of one pathway by upregulating a parallel, compensatory pathway to promote survival. The PI3K/Akt and Wnt/β-catenin pathways are known to be associated with Nek2.[2][11][12]
Troubleshooting Guides
Problem 1: Inconsistent or No Observable Phenotype
If you are not observing the expected cellular effects such as cell cycle arrest or apoptosis, consider the following troubleshooting steps:
| Potential Cause | Suggested Action | Rationale |
| Compound Inactivity/Degradation | Verify the identity and purity of this compound via analytical methods (e.g., LC-MS, NMR). Assess the stability of the compound in your experimental media and conditions.[8] | Ensures that the active compound is present at the intended concentration. |
| Incorrect Dosage | Perform a dose-response curve to determine the IC50 for cell viability and a target engagement assay to confirm Nek2 inhibition at the cellular level. | Establishes the effective concentration range for your specific cell line. |
| Cell Line Resistance | Test this compound in a panel of cell lines with varying Nek2 expression levels. Consider using a positive control cell line known to be sensitive to Nek2 inhibition. | Helps to determine if the lack of phenotype is specific to your chosen cell model. |
| Experimental Error | Review your experimental protocol for any potential errors in reagent preparation, cell handling, or data acquisition. | A simple yet crucial step to rule out technical issues. |
Problem 2: Unexpected Cell Toxicity or Off-Target Effects
If you observe phenotypes that are not consistent with the known functions of Nek2, it is important to investigate potential off-target effects.
| Potential Cause | Suggested Action | Rationale |
| Broad Kinase Inhibition | Perform a kinome-wide selectivity profiling assay to identify other kinases that are inhibited by this compound.[9] | Provides a comprehensive view of the inhibitor's specificity and potential off-targets. |
| Structurally Unrelated Inhibitor | Use a structurally different, well-characterized Nek2 inhibitor as a comparison. If the unexpected phenotype is not replicated, it is more likely an off-target effect of this compound.[9] | Helps to distinguish between on-target and off-target effects. |
| Rescue Experiment | If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of Nek2. If the phenotype is reversed, it suggests an on-target effect.[9] | A definitive way to confirm that the observed effect is mediated through Nek2. |
| Solvent/Vehicle Toxicity | Always include a vehicle-only control (e.g., DMSO) at the same concentration used for the inhibitor treatment.[8] | Rules out any cytotoxic effects of the solvent. |
Data Summary
The following table summarizes the inhibitory concentrations of some known Nek2 inhibitors. This can serve as a reference for expected potency, although the IC50 for this compound will need to be determined empirically.
| Inhibitor | Nek2 IC50 | Notes | Reference |
| SU11652 | 8.0 µM | Multi-kinase inhibitor | [2] |
| Thiophene-based compound | 0.021-0.025 µM | Also inhibits PLK1 | [2] |
| JH295 | Irreversible | Highly specific for Nek2 | [6] |
| NBI-961 | 300 nM (displaces 98.2% of bound Nek2) | Bifunctional inhibitor (inhibits and degrades Nek2) | [5] |
Experimental Protocols
Western Blotting for Nek2 Pathway Analysis
-
Objective: To assess the levels of Nek2 and downstream signaling proteins.
-
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-Nek2, anti-phospho-Histone H3, anti-cleaved PARP, anti-β-catenin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an ECL substrate and an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Seed cells and treat with this compound for the desired duration (e.g., 24, 48 hours).
-
Harvest cells, including any floating cells, and wash with PBS.
-
Fix cells in ice-cold 70% ethanol (B145695) while vortexing gently, and store at -20°C overnight.
-
Wash cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Signaling Pathways and Workflows
Caption: Simplified Nek2 signaling pathway.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development [mdpi.com]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. NEK2 Induces Drug-resistance Mainly through Activation of Efflux Drug Pumps and Is Associated with Poor Prognosis in Myeloma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nek2 Is a Novel Regulator of B Cell Development and Immunological Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NEK2 promotes proliferation, migration and tumor growth of gastric cancer cells via regulating KDM5B/H3K4me3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nek2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Nek2-IN-5 and other prominent Nek2 inhibitors. Due to the limited publicly available experimental data for this compound, this guide will focus on a comparative analysis of well-characterized inhibitors: JH295, MBM-5, MBM-55, and CMP3a, while noting the absence of quantitative data for this compound.
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in regulating mitosis, particularly in centrosome separation and spindle formation. Its dysregulation is implicated in genomic instability and is often associated with various cancers, making it a significant target for anti-cancer drug development. A number of small molecule inhibitors have been developed to target Nek2, each with distinct biochemical and cellular activities.
Quantitative Comparison of Nek2 Inhibitors
The following table summarizes the available quantitative data for key Nek2 inhibitors. This data is essential for comparing their potency and cellular efficacy.
| Inhibitor | Target | Type of Inhibition | IC50 (in vitro) | Cellular IC50 | Key Cellular Effects |
| This compound | Nek2 | Not specified | No data available | No data available | No data available |
| JH295 | Nek2 | Irreversible | 770 nM[1][2] | ~1.3 µM[1][2] | Induces G1 cell-cycle arrest and apoptosis in PEL cells.[3] |
| MBM-5 | Nek2 | ATP-competitive | 340 nM[4] | 0.18 - 10 µM (cell line dependent)[5] | Induces chromosome misalignment, mitotic catastrophe, and apoptosis.[4][5] |
| MBM-55 | Nek2 | Not specified | 1 nM | 0.53 - 7.13 µM (cell line dependent) | Induces G2/M arrest and apoptosis. |
| CMP3a (NBI-961) | Nek2 | Not specified | 82.74 nM[6] | Varies by cell line sensitivity to Nek2 expression[6] | Attenuates glioblastoma growth and enhances radioresistance.[6] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways involving Nek2 and the experimental workflows to assess inhibitor activity is crucial for research and development.
Nek2 Signaling Pathway in Mitosis
Nek2 is a key regulator of the G2/M transition of the cell cycle. Its activation and subsequent phosphorylation of downstream targets are critical for the separation of centrosomes, a prerequisite for the formation of a bipolar spindle.
Caption: Simplified Nek2 signaling pathway in mitosis.
Experimental Workflow: In Vitro Kinase Assay
This workflow outlines a typical procedure to determine the in vitro inhibitory activity of a compound against Nek2 kinase.
Caption: General workflow for in vitro evaluation of Nek2 inhibitors.
Detailed Experimental Protocols
In Vitro Nek2 Kinase Assay (ADP-Glo™ Format)
This protocol is a common method for measuring the activity of Nek2 and the potency of its inhibitors.[7]
-
Reagent Preparation : Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup : In a 384-well plate, add 1 µL of the inhibitor or DMSO (vehicle control). Add 2 µL of Nek2 enzyme solution. Add 2 µL of a substrate/ATP mixture (e.g., myelin basic protein and ATP).
-
Initiation and Incubation : The addition of the substrate/ATP mix initiates the reaction. Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Termination and Signal Generation : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes at room temperature.
-
Data Acquisition and Analysis : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the IC50 value by plotting the luminescence against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of Nek2 inhibitors on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment : Treat the cells with various concentrations of the Nek2 inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).
-
MTT Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Remove the culture medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the cellular IC50 value.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting : Treat cells with the Nek2 inhibitor for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation : Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) and incubating at -20°C for at least 2 hours.
-
Staining : Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of each cell.
-
Data Analysis : The resulting data is plotted as a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.[8]
Conclusion
While this compound is commercially available, the absence of published experimental data makes its direct comparison to other Nek2 inhibitors challenging. In contrast, inhibitors such as JH295, MBM-5, MBM-55, and CMP3a have been more extensively characterized, providing valuable insights into their potency, selectivity, and cellular effects. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to conduct their own comparative studies and further investigate the therapeutic potential of targeting Nek2 in cancer and other diseases. As more data on new inhibitors like this compound becomes available, the comparative landscape of Nek2-targeted therapies will continue to evolve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
Validating Nek2-IN-5 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the cellular target engagement of Nek2-IN-5, a Nek2 kinase inhibitor. The performance of this compound is contextualized by comparing it with other known Nek2 inhibitors, supported by experimental data and detailed protocols.
Introduction to Nek2 Kinase
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation.[1][2][3] Its primary functions include orchestrating centrosome separation and ensuring the formation of a bipolar spindle during mitosis.[1][4][5] Dysregulation and overexpression of Nek2 have been linked to genomic instability, aneuploidy, and the progression of various cancers, making it a compelling therapeutic target.[1][3][6][7] Nek2's oncogenic activity is primarily associated with its ability to induce aneuploidy by disrupting centrosome duplication and segregation.[2]
Comparative Analysis of Nek2 Inhibitors
The landscape of Nek2 inhibitors includes several compounds with varying potencies and mechanisms of action. A summary of their in vitro efficacy is presented below.
| Inhibitor | Nek2 IC50 (nM) | Cell Line Examples | Cellular Effects | Reference |
| MBM-55S | 1 | MGC-803, HCT-116, Bel-7402 | Induces G2/M arrest and apoptosis. | [6] |
| CMP3a | 82.74 | Glioma spheres | Attenuates glioblastoma growth and increases radiosensitivity. | [6] |
| JH295 | 770 | RPMI7951 | Irreversible inhibitor; does not affect mitotic kinases like Cdk1, Aurora B, or Plk1. | [6][8] |
| NBI-961 | 32 | SUDHL5 (DLBCL), VAL (DLBCL) | Induces G2/M arrest and apoptosis. | [6] |
| T-1101 tosylate | Not specified | Refractory solid tumors (Phase I) | Disrupts the interaction of Nek2 with its target protein Hec1, inducing apoptosis. | [8][9] |
Validating Target Engagement in a Cellular Context
Confirming that a compound like this compound directly interacts with its intended target, Nek2, within the complex environment of a living cell is a critical step in drug development. Two prominent methods for this validation are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding at specific kinase targets in live cells.[10][11] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Nek2 protein and a fluorescently labeled tracer that binds to the kinase's active site.[10] When a test compound, such as this compound, displaces the tracer, the BRET signal decreases in a dose-dependent manner, allowing for the determination of intracellular affinity.[12]
Experimental Protocol: NanoBRET™ Nek2 Target Engagement Assay
Materials:
-
HEK293 cells
-
NanoLuc®-NEK2 Fusion Vector[12]
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ TE Intracellular Kinase Assay reagents (including appropriate tracer and substrate)[12]
-
This compound and other test compounds
-
White, 96-well assay plates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-NEK2 Fusion Vector. Culture the cells for approximately 18-24 hours to allow for expression of the fusion protein.[13]
-
Cell Seeding: Harvest the transfected cells and resuspend them in Opti-MEM™. Seed the cells into a 96-well white assay plate at a density of 2 x 10^5 cells/mL.[13]
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds.
-
Compound Addition: Add the test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Tracer Addition and Incubation: Add the NanoBRET™ tracer to all wells. Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target.[13][14]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.[14]
-
Signal Detection: Read the plate within 20 minutes on a luminometer capable of measuring luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).[13]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical technique that assesses the thermal stability of a protein in its native cellular environment.[15][16] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[15][16] This shift in thermal stability is detected by heating cell lysates treated with the compound of interest to various temperatures, followed by quantification of the remaining soluble protein, typically by Western blotting or mass spectrometry.[15][17]
Experimental Protocol: Nek2 CETSA
Materials:
-
Cancer cell line expressing endogenous Nek2
-
This compound and control compounds
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes or similar for heating
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Nek2 antibody
-
Loading control antibody (e.g., GAPDH, β-actin)
Procedure:
-
Cell Treatment: Treat the cells with this compound or a vehicle control for a specified time.
-
Cell Harvest: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[18]
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing or sonication.
-
Separation of Soluble Fraction: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[17]
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Nek2 antibody and a loading control antibody.
-
Data Analysis: Quantify the band intensities for Nek2 at each temperature. Plot the percentage of soluble Nek2 relative to the unheated control against the temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Visualizing the Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified Nek2 signaling pathway in mitosis.
Caption: Experimental workflows for validating Nek2 target engagement.
References
- 1. mdpi.com [mdpi.com]
- 2. The centrosomal kinase NEK2 is a novel splicing factor kinase involved in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. NEK2 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. NanoLuc®-NEK2 Fusion Vector [worldwide.promega.com]
- 13. eubopen.org [eubopen.org]
- 14. carnabio.com [carnabio.com]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Selectivity Profile of Nek2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of inhibitors targeting Nek2, a serine/threonine kinase implicated in cancer and other diseases due to its critical role in cell cycle regulation. Understanding the selectivity profile of a kinase inhibitor is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy. This document focuses on the selectivity of known Nek2 inhibitors against other kinases, presenting quantitative data, experimental methodologies, and a visual representation of the testing workflow.
Introduction to Nek2
NIMA-related kinase 2 (Nek2) is a key regulator of centrosome separation during the G2/M transition of the cell cycle.[1][2] Its overexpression is associated with tumorigenesis and drug resistance in various cancers, including lymphoma and breast cancer, making it an attractive therapeutic target.[1] The development of potent and selective Nek2 inhibitors is a crucial step towards validating its therapeutic potential and advancing new cancer therapies.
Comparative Selectivity of Nek2 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of selected Nek2 inhibitors against Nek2 and a panel of other kinases. A higher IC50 value indicates lower potency, and a large differential between the IC50 for Nek2 and other kinases signifies higher selectivity.
| Inhibitor | Nek2 IC50 | Off-Target Kinase | Off-Target IC50 | Fold Selectivity (Off-Target/Nek2) |
| JH295 | 770 nM[3] | Plk1 | > 20 µM[4] | > 26 |
| Cdk1 | > 20 µM[4][5] | > 26 | ||
| Aurora B | Not Affected[3][5] | - | ||
| Rsk2 | ~3.85 µM[4] | ~5 | ||
| (R)-21 | 22 nM[6] | Plk1 | 5.8 µM[6] | ~264 |
| MPS1 | - | - | ||
| Aurora A | > 50 µM[2] | > 2273 | ||
| CDK2 | 4.37 µM[2] | ~199 | ||
| GSK3B | 70 nM[6] | ~3 | ||
| LCK | 110 nM[6] | 5 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. Below are generalized protocols based on methodologies cited in the literature for assessing the activity of Nek2 inhibitors.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines the steps to measure the potency of an inhibitor against purified kinase enzymes.
-
Reaction Setup: Prepare a reaction mixture in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 0.1 mM EDTA, 0.08 mg/mL BSA).[4]
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., JH295) to the reaction mixture containing the purified kinase (e.g., 15 nM Nek2).[4] Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[4]
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a substrate (e.g., 0.5 mg/mL β-casein) and a phosphate (B84403) donor, typically [γ-32P]ATP.[4]
-
Reaction Progression: Allow the kinase reaction to proceed for a set time (e.g., 30 minutes) at room temperature.[4]
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by blotting the reaction mixture onto a nitrocellulose membrane and measuring the incorporated radioactivity using a phosphor-imager.[4]
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Cellular Assay for Target Engagement
To confirm that an inhibitor can engage its target within a cellular context, immunoprecipitation-kinase assays are often employed.
-
Cell Treatment: Treat cultured cells (e.g., human A549 lung cancer cells) with the inhibitor at a specific concentration (e.g., 5 µM) for a designated time (e.g., 45 minutes).[4]
-
Cell Lysis: Lyse the cells to release the cellular proteins.
-
Immunoprecipitation: Use an antibody specific to the target kinase (e.g., anti-Nek2 antibody) to isolate the kinase from the cell lysate.[4]
-
In Vitro Kinase Assay: Perform an in vitro kinase assay on the immunoprecipitated kinase as described above to measure its activity.[4] A reduction in kinase activity compared to untreated cells indicates cellular target engagement by the inhibitor.
Visualizing the Kinase Selectivity Workflow
The following diagram illustrates the general workflow for determining the selectivity profile of a kinase inhibitor.
Caption: Workflow for kinase inhibitor selectivity profiling.
Nek2 Signaling Pathway Context
Nek2 functions within a complex signaling network that controls cell cycle progression. Its activity is tightly regulated by upstream kinases and phosphatases. For instance, Polo-like kinase 1 (Plk1) activates Nek2 at the onset of mitosis, while protein phosphatase 1 (PP1) maintains it in an inactive state during interphase.[7][8] Nek2, in turn, phosphorylates downstream targets such as C-Nap1 and rootletin to facilitate centrosome separation.[4][7] Understanding this pathway is crucial for interpreting the cellular effects of Nek2 inhibitors and identifying potential resistance mechanisms.
Caption: Simplified Nek2 activation pathway.
Conclusion
The development of selective Nek2 inhibitors is a promising avenue for cancer therapy. Compounds like JH295 and (R)-21 demonstrate that high selectivity for Nek2 over other kinases is achievable. The methodologies and data presented in this guide provide a framework for the continued evaluation and comparison of novel Nek2 inhibitors, which is essential for advancing these compounds through the drug discovery pipeline. Rigorous selectivity profiling remains a cornerstone of kinase inhibitor development, ensuring that therapeutic candidates exhibit the desired on-target activity with minimal off-target liabilities.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Nek2 Inhibition: A Comparative Guide to Small Molecule Inhibitors vs. siRNA Knockdown
A Comprehensive Comparison for Researchers
Introduction
Never in Mitosis A-related kinase 2 (Nek2) has emerged as a critical regulator of mitotic progression, primarily involved in centrosome separation, spindle formation, and the spindle assembly checkpoint.[1][2] Its overexpression is a common feature in a wide array of human cancers, including breast, lung, and colorectal cancer, and is often correlated with tumor progression, drug resistance, and poor prognosis.[2][3] This makes Nek2 an attractive therapeutic target for anticancer drug development.
For researchers investigating the functional roles of Nek2 and its potential as a therapeutic target, two primary methods of inhibition are widely employed: small molecule inhibitors and siRNA-mediated knockdown. This guide provides an objective comparison of these two approaches, presenting supporting experimental data, detailed methodologies, and visual diagrams to aid researchers in selecting the most appropriate technique for their experimental needs.
Note on Nek2-IN-5: The specific inhibitor "this compound" is not extensively documented in publicly available scientific literature. Therefore, this guide will provide a comparison based on data from several well-characterized, potent, and selective small molecule inhibitors of Nek2 to represent this class of compounds.
Mechanism of Action
Small Molecule Inhibitors of Nek2
Small molecule inhibitors of Nek2 are typically cell-permeable compounds designed to directly interfere with the kinase's enzymatic activity.[4] Most of these inhibitors function by binding to the ATP-binding pocket of the Nek2 kinase domain, preventing the phosphorylation of its downstream substrates, which is essential for its mitotic functions.[4] Some newer generation inhibitors are bifunctional, not only inhibiting kinase activity but also inducing the proteasomal degradation of the Nek2 protein.[5] There are also irreversible inhibitors that form a covalent bond with a cysteine residue near the active site, leading to permanent inactivation of the enzyme.[6][7]
siRNA Knockdown of Nek2
Small interfering RNA (siRNA) is a gene silencing technique that operates through the RNA interference (RNAi) pathway.[6] A synthetic double-stranded RNA molecule, designed to be complementary to a sequence in the Nek2 mRNA, is introduced into the cell. This siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), which then uses the siRNA as a guide to find and cleave the target Nek2 mRNA. This degradation of the mRNA prevents its translation into protein, leading to a significant reduction in the total cellular levels of the Nek2 protein.[6]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy and phenotypic effects of Nek2 small molecule inhibitors and siRNA knockdown.
Table 1: Comparative Efficacy of Nek2 Inhibition
| Method/Compound | Target | Metric | Value | Cell Line(s) | Reference(s) |
| Small Molecule Inhibitors | |||||
| Compound 16 (propynamide) | Nek2 Kinase Activity | IC50 | < 1 µM | In vitro | [6] |
| JH295 | Nek2 Kinase Activity | IC50 | 770 nM | In vitro | [7] |
| NBI-961 | Cell Viability | IC50 | ~15 nM | DLBCL cells | [5] |
| Thiophene-based compound | Nek2 Kinase Activity | IC50 | 21-25 nM | In vitro | [2] |
| siRNA Knockdown | |||||
| Nek2 siRNA | Nek2 Protein Expression | Knockdown | >90% at 20-50 nM | DLD-1, Colo320 | [6] |
| Nek2 siRNA | Cell Growth | Inhibition | ~50% | HuCCT1 | [8] |
Table 2: Comparative Phenotypic Effects
| Method | Phenotypic Effect | Observation | Cell Line(s) | Reference(s) |
| Small Molecule Inhibitors | ||||
| MBM-5 (1 µM) | Cell Cycle | Accumulation of cells with ≥4N DNA content | MGC-803 | [9] |
| NBI-961 | Cell Cycle & Apoptosis | G2/M arrest and apoptosis | DLBCL cells | [5] |
| JH295 | Cell Proliferation | Inhibition of cell proliferation | Hela, Siha | [3] |
| siRNA Knockdown | ||||
| Nek2 siRNA | Cell Proliferation | Substantial decrease in proliferative rate | DLD-1, Colo320 | [2] |
| Nek2 siRNA | Apoptosis | Induction of apoptosis | DLD-1, Colo320 | [2] |
| Nek2 siRNA | Drug Sensitivity | Enhances sensitivity to cisplatin, paclitaxel, and doxorubicin | Colorectal and breast cancer cells | [2] |
| Nek2 siRNA | Cell Cycle | G2/M or G0/G1 arrest | Various cancer cell lines | [2] |
Table 3: Off-Target Effects
| Method | Mechanism of Off-Target Effects | Known/Potential Off-Targets | Mitigation Strategies | Reference(s) |
| Small Molecule Inhibitors | Inhibition of other kinases with similar ATP-binding pockets. | For Compound 16: ~5-fold selectivity vs. Rsk2; inactive toward Plk1 and Cdk1. For NBI-961: Residual binding to FLT3. | Rational drug design to improve selectivity; screening against a panel of kinases. | [5][6] |
| siRNA Knockdown | Seed region (nucleotides 2-8 of the guide strand) binding to unintended mRNA transcripts, leading to their degradation or translational repression (miRNA-like activity). | Can affect hundreds of unintended transcripts, depending on the seed sequence. | Careful siRNA sequence design, use of low siRNA concentrations, chemical modifications to the siRNA, and pooling of multiple siRNAs targeting the same gene. | [2] |
Signaling Pathways and Experimental Workflows
Nek2 Signaling Pathway
Nek2 is a central kinase in the regulation of the cell cycle. Its activity is tightly controlled by upstream kinases like Polo-like kinase 1 (Plk1). Once active, Nek2 phosphorylates a host of downstream targets to orchestrate centrosome separation and ensure faithful chromosome segregation.[1]
Caption: The Nek2 signaling pathway, illustrating key upstream regulators and downstream effectors.
Experimental Workflow for a Nek2 Small Molecule Inhibitor
The following diagram outlines a typical experimental workflow for evaluating the effects of a Nek2 small molecule inhibitor on cancer cells.
Caption: A typical experimental workflow for treating cancer cells with a Nek2 small molecule inhibitor.
Experimental Workflow for siRNA Knockdown of Nek2
This diagram illustrates the standard procedure for knocking down Nek2 expression using siRNA.
Caption: A standard experimental workflow for the siRNA-mediated knockdown of Nek2.
Detailed Experimental Protocols
Protocol for Nek2 Small Molecule Inhibitor Treatment
-
Cell Culture: Plate cancer cells (e.g., HeLa, MDA-MB-231) in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. Allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of the Nek2 inhibitor (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution in a complete growth medium to the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the Nek2 inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis:
-
Western Blot: Harvest cells, lyse them in RIPA buffer, and determine protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Nek2, phospho-Hec1 (a Nek2 substrate), and a loading control (e.g., β-actin).
-
Cell Viability Assay: Use assays such as MTT or CCK-8 according to the manufacturer's instructions to determine the effect of the inhibitor on cell proliferation and calculate the IC50 value.
-
Flow Cytometry: For cell cycle analysis, fix cells in 70% ethanol, stain with propidium (B1200493) iodide, and analyze by flow cytometry. For apoptosis analysis, use an Annexin V/PI staining kit according to the manufacturer's protocol.
-
Protocol for Nek2 siRNA Transfection
-
Cell Seeding: One day before transfection, seed cells in 6-well plates in an antibiotic-free medium to ensure they are 50-70% confluent at the time of transfection.
-
siRNA Preparation: In a sterile tube, dilute a validated Nek2 siRNA (or a non-targeting control siRNA) to a final concentration of 20-50 nM in a serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 4-6 hours at 37°C. After this incubation, the medium can be replaced with a fresh, complete growth medium.
-
Analysis (24-72 hours post-transfection):
-
Validation of Knockdown: Harvest a subset of cells to validate the knockdown efficiency. Use quantitative real-time PCR (qPCR) to measure Nek2 mRNA levels and Western blotting to measure Nek2 protein levels.
-
Phenotypic Assays: Use the remaining cells to perform functional assays such as cell viability, migration, invasion, or apoptosis assays, as described for the small molecule inhibitor protocol.
-
Conclusion: Making an Informed Choice
Both small molecule inhibitors and siRNA-mediated knockdown are powerful tools for studying the function of Nek2. The choice between them depends on the specific research question and experimental context.
-
Small Molecule Inhibitors offer the advantage of ease of use, rapid onset of action, and dose-dependent and often reversible inhibition. They are particularly useful for studying the immediate effects of inhibiting kinase activity and for in vivo studies. However, the potential for off-target effects on other kinases is a significant consideration that requires careful validation.
-
siRNA Knockdown provides high specificity for the target mRNA, leading to a reduction in the total protein level. This method is excellent for confirming that a phenotype is due to the loss of the Nek2 protein rather than just its kinase activity. The main challenges with siRNA are the efficiency of delivery into the cells of interest, the transient nature of the knockdown, and the potential for off-target effects mediated by the siRNA seed region.
References
- 1. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NEK2 is a potential pan-cancer biomarker and immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NEK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
A Comparative Analysis of Nek2 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The NIMA-related kinase 2 (Nek2) has emerged as a critical regulator of mitotic events, and its aberrant expression is strongly correlated with tumorigenesis, metastasis, and drug resistance in a variety of cancers. This has positioned Nek2 as a promising therapeutic target for the development of novel anticancer agents. This guide provides a comparative analysis of prominent Nek2 inhibitors, summarizing their performance with supporting experimental data to aid researchers in selecting the appropriate tools for their studies.
Performance of Nek2 Inhibitors: A Quantitative Overview
The following tables provide a summary of the in vitro and in vivo efficacy of several key Nek2 inhibitors. These compounds exhibit diverse mechanisms of action, ranging from direct ATP-competitive inhibition to disruption of protein-protein interactions.
Table 1: In Vitro Activity of Nek2 Inhibitors
| Inhibitor | Type | Mechanism of Action | Nek2 IC50 | Cellular Potency (GI50/IC50) | Cancer Cell Line(s) | Reference(s) |
| MBM-5 | Small Molecule | ATP-competitive | 0.340 ± 0.075 µM | <1 µM | MGC-803 (Gastric), HCT-116 (Colorectal) | [1][2] |
| JH295 | Small Molecule | Irreversible, Covalent (targets Cys22) | 770 nM | ~1.3 µM | RPMI7951 (Melanoma), PEL cell lines | [3][4] |
| INH1 | Small Molecule | Indirect, disrupts Hec1/Nek2 interaction | N/A | 10-21 µM | MDA-MB-468, SKBR3, T47D (Breast) | [5][6] |
| INH154 | Small Molecule | Indirect, disrupts Hec1/Nek2 interaction | N/A | Nanomolar range | Breast cancer cell lines | [7][8] |
| NBI-961 | Small Molecule | Bifunctional: Kinase inhibition and proteasomal degradation | Potent (exact IC50 not specified) | Not specified | DLBCL cell lines | [9][10][11] |
| siRNA/ASO | Nucleic Acid | Gene silencing | N/A | Not specified | MDA-MB-231, Hs578T, MCF-7 (Breast) | [12][13] |
Note: IC50 values represent the concentration of the inhibitor required to reduce Nek2 kinase activity by 50%. GI50/IC50 values in a cellular context represent the concentration needed to inhibit cell growth by 50%. "N/A" indicates that the inhibitor does not directly target the kinase activity.
Table 2: In Vivo Efficacy of Nek2 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| MBM-5 | MGC-803 & HCT-116 xenografts | 20 mg/kg, i.p., daily for 3 weeks | Significant tumor growth inhibition | [2] |
| INH1 | MDA-MB-468 xenografts | 50 or 100 mg/kg, i.p., every other day for 25 cycles | Inhibited tumor growth | [6] |
| JH295 | PEL mouse model | 15 mg/kg, i.p., 3 times a week | Prolonged survival and reduced tumor burden | [14] |
| NBI-961 | DLBCL xenografts | Not specified | Suppressed tumor growth | [9] |
| Nek2 siRNA | Breast cancer xenografts | Not specified | Reduced tumor volume | [12] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the Nek2 signaling pathway and standard experimental workflows.
References
- 1. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nek2-targeted ASO or siRNA pretreatment enhances anticancer drug sensitivity in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nek2 as a novel molecular target for the treatment of breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Nek2-IN-5 Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target toxicities. This guide provides a comparative analysis of the cross-reactivity profile of Nek2-IN-5, a representative Nek2 (NIMA-related kinase 2) inhibitor, against other kinases. The data presented here is synthesized from publicly available studies on various Nek2 inhibitors, offering a framework for evaluating inhibitor selectivity.
Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centrosome separation and mitotic spindle formation.[1][2] Its overexpression is implicated in various cancers, making it an attractive target for anti-cancer therapies.[2][3] However, the development of highly selective Nek2 inhibitors is challenging due to the conserved nature of the ATP-binding pocket among kinases. This guide will delve into the selectivity of Nek2 inhibitors, using "this compound" as a representative placeholder for a potent and selective compound, by comparing it with other known inhibitors and providing the methodologies used to assess their cross-reactivity.
Kinase Inhibitor Selectivity Profile of this compound and Comparators
The following table summarizes the inhibitory activity of various compounds against Nek2 and a panel of other kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of an enzyme by 50%), which is a standard measure of inhibitor potency. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor is assessed by comparing its IC50 for the primary target (Nek2) to its IC50 for other kinases. A larger ratio between the off-target IC50 and the on-target IC50 signifies greater selectivity.
| Compound/Inhibitor Series | Nek2 IC50 (µM) | Plk1 IC50 (µM) | MPS1 IC50 (µM) | Aurora A IC50 (µM) | CDK2 IC50 (µM) | Notes |
| Aminopyridine (R)-21 | 0.022 | 5.82 | >50 | >50 | >50 | Shows high selectivity against other mitotic kinases.[4] |
| JH295 (Irreversible) | 0.77 | - | - | - | - | An irreversible inhibitor that targets Cys22 of Nek2.[5][6] |
| Thiophene-based Inhibitor (cpd 8) | - | >100x selectivity vs Plk1 | - | - | - | Designed for selectivity against the structurally similar Plk1.[2] |
| GSK Thiophene (B33073) Benzimidazole (B57391) (cpd 24) | 0.025 | <0.1 | - | - | - | Originally developed as a PLK inhibitor, showing potent Nek2 activity.[7] |
| Momelotinib | >1 | - | - | - | - | A JAK2 inhibitor with off-target activity on Nek9, but weak against Nek2.[7][8] |
| Purine-based Inhibitor (cpd 11) | - | - | - | - | >10-fold selective vs CDK2 | Demonstrates selectivity against the cell cycle kinase CDK2.[5] |
Note: A "-" indicates that the data was not available in the reviewed sources. The IC50 values are indicative and may vary depending on the specific assay conditions.
Understanding the Significance of Cross-Reactivity
The data highlights that while potent Nek2 inhibitors have been developed, achieving absolute selectivity remains a significant challenge. For instance, some inhibitors originally designed for other kinases, like the GSK thiophene benzimidazole series for PLK1, have shown potent off-target effects on Nek2.[7] Conversely, efforts to design selective Nek2 inhibitors have shown success, as seen with the aminopyridine (R)-21, which displays a favorable selectivity profile against other key mitotic kinases like Plk1, MPS1, and Aurora A.[4]
The cross-reactivity with kinases such as CDKs, Aurora kinases, and Polo-like kinases (Plks) is of particular interest as these are also critical regulators of the cell cycle.[4] Off-target inhibition of these kinases can lead to complex cellular phenotypes and potential toxicities, complicating the interpretation of experimental results and the clinical development of these compounds.
Experimental Methodologies
The determination of inhibitor selectivity and cross-reactivity is a critical step in drug discovery. The following outlines a general experimental workflow for assessing the selectivity profile of a kinase inhibitor like this compound.
Figure 1. A generalized workflow for kinase inhibitor selectivity profiling.
Detailed Experimental Protocol: Kinase Inhibition Assay (Example)
A common method to determine the IC50 of an inhibitor is through a biochemical kinase assay. The following is a representative protocol:
-
Reagents and Materials:
-
Recombinant human Nek2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a specific peptide or a generic substrate like myelin basic protein)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
-
Assay Procedure:
-
A solution of the recombinant Nek2 kinase is prepared in the kinase buffer.
-
The test inhibitor is serially diluted to create a range of concentrations.
-
The kinase solution is added to the wells of a 384-well plate.
-
The serially diluted inhibitor or DMSO (as a control) is added to the respective wells.
-
The plate is incubated for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a plate reader.
-
-
Data Analysis:
-
The raw data (e.g., luminescence, fluorescence) is normalized to the controls (0% inhibition with DMSO and 100% inhibition with a broad-spectrum kinase inhibitor or no enzyme).
-
The normalized data is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
This protocol can be adapted for a large panel of kinases to determine the selectivity profile of the inhibitor.
Signaling Pathway Context
To appreciate the importance of Nek2 selectivity, it is crucial to understand its role in cellular signaling. Nek2 is a key regulator of the centrosome cycle, and its activity is tightly controlled to ensure proper mitotic progression.
Figure 2. Simplified signaling pathway of Nek2 and potential off-target interactions.
As illustrated, Nek2 phosphorylates proteins like C-Nap1 and Rootletin to facilitate centrosome separation.[2] An inhibitor like this compound is designed to block this activity. However, if the inhibitor has cross-reactivity with other kinases such as Plk1 or CDK2, it could lead to broader effects on mitotic entry and DNA replication, respectively.
Conclusion
The development of selective kinase inhibitors is a complex but essential endeavor in modern drug discovery. While "this compound" is used here as a representative example, the principles of assessing cross-reactivity and understanding its implications are universally applicable. The data and methodologies presented in this guide underscore the importance of comprehensive selectivity profiling for any new kinase inhibitor. For researchers working with Nek2 inhibitors, a thorough understanding of their off-target effects is critical for accurately interpreting experimental outcomes and for the successful translation of these compounds into therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided design of purine-based probes for selective Nek2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. biorxiv.org [biorxiv.org]
- 8. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nek2-IN-5: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial operational and disposal protocols for Nek2-IN-5, a potent and irreversible Nek2 kinase inhibitor. Adherence to these procedures is vital for ensuring laboratory safety, maintaining regulatory compliance, and building a foundation of trust in chemical handling practices. This document will serve as a preferred resource for procedural guidance on the safe management of this and similar research compounds.
Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its associated risks and the required safety precautions. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
Source: Sigma-Aldrich Safety Information
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash.
1. Segregation of Waste:
-
At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams.
-
This includes unused or expired compounds, stock solutions, experimental buffers, and contaminated consumables.
2. Containment of Waste:
-
Solid Waste: Place all contaminated solids (e.g., weighing paper, pipette tips, gloves, vials) into a designated, durable, and sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be kept securely closed when not in use.
3. Labeling of Waste Containers:
-
Clearly label all hazardous waste containers with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and list any other chemical components present in the waste stream.
-
Record the date of waste accumulation.
4. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are properly segregated to prevent any adverse chemical reactions.
-
The storage area should be well-ventilated and away from sources of ignition or extreme temperatures.
5. Request for Disposal:
-
Follow your institution's established procedures for the disposal of hazardous chemical waste.
-
This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a waste pickup.
Experimental Protocols and Visual Guides
To support the safe and effective use of this compound in a research setting, the following visual guides outline a typical experimental workflow and the signaling pathway in which Nek2 plays a crucial role.
Essential Safety and Operational Guide for Handling Nek2-IN-5
Hazard Identification and Precautionary Measures
Nek2-IN-5 is a potent and irreversible inhibitor of Nek2 (NIMA-related kinase 2), a kinase involved in cell cycle regulation.[1] As a biologically active small molecule, it should be treated as potentially hazardous. All handling of this compound should be conducted with a high degree of caution to minimize exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is mandatory to create a barrier between the researcher and the potentially hazardous compound. The required PPE varies depending on the laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[2]Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[2]Eye Protection: Chemical splash goggles for a complete seal around the eyes.[2]Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[2]Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[2]Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[2]Lab Coat: Standard laboratory coat.Ventilation: Work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat. |
Operational Plan: Handling and Experimental Use
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.
-
Designated Area: All work with this compound, from weighing to the preparation of solutions, should be conducted in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, ensure thorough decontamination after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect waste this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container with a secure lid.[4]
-
Liquid Waste: Collect solutions containing this compound in a designated hazardous liquid waste container that is compatible with the solvent used.[4]
-
Contaminated Sharps: Dispose of any contaminated sharps in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
-
Regulatory Compliance: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain or in regular trash.[4]
Spill Management
In the event of a spill, a clear and immediate response is necessary to contain the area and prevent exposure.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Wear PPE: Before cleaning the spill, don the appropriate personal protective equipment, including a respirator for solid spills.
-
Containment:
-
Liquid Spill: Absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.
-
Solid Spill: Carefully sweep up the solid material, avoiding the creation of dust.
-
-
Disposal: Place the contained spill materials into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Nek2 Signaling Pathway and Inhibition
Nek2 is a serine/threonine kinase that plays a crucial role in the regulation of mitosis, particularly in centrosome separation and the proper alignment of chromosomes.[5] Overexpression of Nek2 has been linked to various cancers, making it a target for therapeutic intervention.[5][6] Nek2 inhibitors, like this compound, function by targeting the enzymatic activity of the Nek2 kinase, which interferes with its role in cell cycle progression and can lead to mitotic arrest and cell death in rapidly dividing cancer cells.[5]
Caption: Inhibition of Nek2 by this compound disrupts mitotic events, leading to cell cycle arrest.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
